Product packaging for Unguinol(Cat. No.:CAS No. 36587-59-4)

Unguinol

Cat. No.: B1252459
CAS No.: 36587-59-4
M. Wt: 326.3 g/mol
InChI Key: ZPPIKBUIYSSQEH-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Unguinol is a depsidone secondary metabolite isolated from marine and terrestrial fungi, primarily Aspergillus unguis . This compound has demonstrated significant research value in multiple fields due to its unique biological activities. In agricultural research, this compound acts as a mixed noncompetitive inhibitor of the C4 plant enzyme pyruvate phosphate dikinase (PPDK), a potential herbicide target . Studies show it has selective deleterious effects on C4 model plants while showing no effect on C3 plants, indicating its potential as a novel, selective herbicide candidate . In pharmaceutical and microbiological research, this compound serves as a promising lead compound for developing new anti-infectives . Semisynthetic derivatives of this compound, such as 3-O-(2-fluorobenzyl)this compound, have shown potent in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) . The diverse bioactivity profile of this compound, which also includes reported larvicidal and antimalarial properties, makes it a valuable compound for exploratory biological research, medicinal chemistry, and the development of new active agents . This product is intended for research and further scientific investigation only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18O5 B1252459 Unguinol CAS No. 36587-59-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(E)-but-2-en-2-yl]-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-5-9(2)13-8-14(21)11(4)17-18(13)23-15-7-12(20)6-10(3)16(15)19(22)24-17/h5-8,20-21H,1-4H3/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPIKBUIYSSQEH-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=CC(=C(C2=C1OC3=C(C(=CC(=C3)O)C)C(=O)O2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C1=CC(=C(C2=C1OC3=C(C(=CC(=C3)O)C)C(=O)O2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36587-59-4
Record name Unguinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036587594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNGUINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N9VTB9LFD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unguinol's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unguinol, a naturally occurring depsidone isolated from the fungus Aspergillus unguis, has demonstrated notable anti-cancer properties, particularly against aggressive cancer cell lines. This technical guide provides an in-depth analysis of the core mechanism of action of this compound in cancer cells. It summarizes key quantitative data, details the experimental protocols used for its evaluation, and visualizes the putative signaling pathways involved. The primary mode of action identified is the induction of cell cycle arrest at the G2/M phase, leading to a reduction in cell viability and the induction of apoptosis. This document serves as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Core Anti-Cancer Effects of this compound

This compound exhibits a multi-faceted impact on cancer cells, primarily characterized by a significant reduction in cell viability and the induction of cell cycle arrest. These effects have been quantified in the triple-negative breast cancer (TNBC) cell line, MDA-MB-231, a model known for its aggressive phenotype and resistance to conventional therapies.

Inhibition of Cancer Cell Viability

This compound reduces the viability of MDA-MB-231 cells in a concentration-dependent manner. While it does not significantly affect cell proliferation at sub-micromolar levels, its cytotoxic effects become pronounced at concentrations exceeding 50 μM.[1]

Table 1: Quantitative Data on this compound's Effect on MDA-MB-231 Cell Viability

ParameterValue95% Confidence IntervalCell Line
IC50 81 μM74–89 μMMDA-MB-231

Data sourced from Zwartsen et al., 2019.

Induction of Cell Cycle Arrest

A key mechanism of this compound's anti-cancer activity is its ability to halt the progression of the cell cycle. Specifically, treatment with this compound leads to a significant accumulation of cells in the G2/M phase, coupled with a reduction in the proportion of cells in the S phase. This G2/M arrest is a critical prelude to apoptotic cell death.[1]

Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells

TreatmentConcentration% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)0.05% (v/v)58.6 ± 2.418.1 ± 1.123.3 ± 1.4
This compound 100 μM52.8 ± 3.112.5 ± 1.2 34.7 ± 2.0

* Indicates a statistically significant difference compared to the vehicle control (p < 0.05). Data represents mean ± SEM. Sourced from Zwartsen et al., 2019.

Induction of Apoptosis

This compound has been observed to induce apoptosis in MDA-MB-231 cells.[1] Although one study reported that this induction was not statistically significant, the observed G2/M arrest is a well-established trigger for the apoptotic cascade.[1] The pro-apoptotic activity of this compound is further supported by studies on other compounds isolated from Aspergillus unguis, such as Unguisol A and Unguisol B, which induce apoptosis through the downregulation of the anti-apoptotic protein BCL2L1.

Putative Signaling Pathways

Based on the observed G2/M cell cycle arrest and the known mechanisms of related compounds, a putative signaling pathway for this compound's action can be proposed. It is hypothesized that this compound instigates a DNA damage response, leading to the activation of checkpoint kinases that ultimately block mitotic entry and trigger apoptosis.

Unguinol_Mechanism This compound This compound Cellular_Stress Cellular Stress / DNA Damage This compound->Cellular_Stress AKT_Pathway AKT Signaling Pathway This compound->AKT_Pathway Inhibits (Hypothesized) BCL2_Family Bcl-2 Family Proteins (e.g., BCL2L1) This compound->BCL2_Family Downregulates (Hypothesized) ATM_ATR ATM/ATR Kinases Cellular_Stress->ATM_ATR Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Activates Cdc25c Cdc25c Phosphatase Chk1_Chk2->Cdc25c Inhibits Cdc2_CyclinB1 Cdc2/Cyclin B1 Complex Cdc25c->Cdc2_CyclinB1 Activates G2M_Arrest G2/M Phase Arrest Cdc2_CyclinB1->G2M_Arrest Promotes Mitotic Entry Apoptosis Apoptosis G2M_Arrest->Apoptosis AKT_Pathway->Apoptosis Inhibits BCL2_Family->Apoptosis Inhibits

Putative signaling pathway for this compound-induced G2/M arrest and apoptosis.

Experimental Protocols

The following protocols are based on the methodologies described in the key literature evaluating this compound's anti-cancer effects.

Cell Culture
  • Cell Line: MDA-MB-231 (triple-negative breast cancer).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM).

  • Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, 1% L-glutamine.

  • Culture Conditions: Cells are maintained under sterile conditions at 37°C in a humidified atmosphere with 5% CO₂.

Cell_Culture_Workflow Start Start with cryopreserved MDA-MB-231 cells Thaw Thaw cells and culture in DMEM + 10% FBS Start->Thaw Incubate Incubate at 37°C, 5% CO₂ Thaw->Incubate Passage Passage cells at 80-90% confluency Incubate->Passage Passage->Incubate Experiment Seed cells for experiments Passage->Experiment

Workflow for MDA-MB-231 cell culture.
Cell Viability Assay (Resazurin-Based)

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Plate MDA-MB-231 cells in 96-well plates at a density of 10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Expose cells to a range of this compound concentrations (e.g., 0-200 μM) for 72 hours. A vehicle control (e.g., 0.1% DMSO) must be included.

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 25 μg/mL.

  • Incubation: Incubate the plates for 4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence of the resorufin product using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Plate MDA-MB-231 cells in 6-well plates. After 24 hours, treat with this compound (e.g., 100 μM) or vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC signal (Annexin V) is detected on the FL1 channel and PI signal on the FL2 or FL3 channel.

  • Data Quadrant Analysis:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Seed Seed and treat cells with this compound Harvest Harvest cells (adherent + floating) Seed->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Add_Stains Add Annexin V-FITC and Propidium Iodide Resuspend->Add_Stains Incubate_Stain Incubate 15 min in the dark Add_Stains->Incubate_Stain FCM Analyze by Flow Cytometry Incubate_Stain->FCM Quantify Quantify cell populations (Viable, Apoptotic, Necrotic) FCM->Quantify

Workflow for apoptosis detection by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

  • Cell Seeding and Treatment: Plate MDA-MB-231 cells in 6-well plates at a density of 400,000 cells/mL. After 24 hours, treat with this compound (100 μM) or vehicle control for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI in a linear scale.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This compound demonstrates significant anti-cancer potential against triple-negative breast cancer cells by inhibiting cell viability and inducing G2/M phase cell cycle arrest, which is a precursor to apoptosis. The quantitative data and established protocols presented in this guide provide a solid foundation for further investigation.

Future research should focus on definitively elucidating the specific molecular targets and signaling pathways modulated by this compound. Investigating the potential role of the AKT pathway and Bcl-2 family proteins, as suggested by studies on related compounds, would be a logical next step. Furthermore, exploring the efficacy of this compound in other cancer types and in in vivo models is crucial for its development as a potential therapeutic agent. This detailed understanding will be instrumental in designing rational combination therapies and advancing this compound towards clinical application.

References

A Comprehensive Review of Unguinol's Biological Activities: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Anticancer, Antimicrobial, Antioxidant, and Anti-inflammatory Potential of a Fungal Depsidone

Introduction

Unguinol, a depsidone-class natural product isolated from the fungus Aspergillus unguis, has garnered significant interest within the scientific community for its diverse and potent biological activities.[1][2] This technical guide provides a comprehensive review of the existing literature on this compound's bioactivities, with a focus on its anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Anticancer Activity

Recent studies have highlighted the potential of this compound as a promising anticancer agent, particularly against triple-negative breast cancer (TNBC). Research has demonstrated that this compound exhibits cytotoxic effects and can induce cell cycle arrest and apoptosis in cancer cells.[3][4]

Quantitative Data: Cytotoxicity and Cell Cycle Arrest

In a key study investigating the effects of this compound on the triple-negative breast cancer cell line MDA-MB-231, the following quantitative data were reported:

Biological EffectCell LineConcentrationResultReference
Cell Viability ReductionMDA-MB-231> 50 µMSignificant reduction in cell viability[3][4]
Cell Cycle ArrestMDA-MB-231100 µMInduction of cell cycle arrest[3][4]
Apoptosis InductionMDA-MB-231> 50 µMInduced apoptosis (not statistically significant in one study)[3][4]
Experimental Protocols

The following are detailed methodologies for the key experiments cited in the anticancer activity of this compound.

  • Cell Seeding: MDA-MB-231 cells were seeded in 96-well plates at a density of 2 x 104 cells/well and incubated for 24 hours.

  • Treatment: The culture medium was replaced with fresh medium containing varying concentrations of this compound (or vehicle control) and incubated for another 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the vehicle-treated control.

  • Cell Seeding and Treatment: MDA-MB-231 cells were seeded in 6-well plates and treated with this compound (100 µM) or vehicle control for 48 hours.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells were washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathways

While the precise signaling pathways modulated by this compound in cancer cells are still under investigation, the induction of cell cycle arrest and apoptosis suggests potential interference with key regulatory pathways such as the p53 and MAPK signaling pathways, which are commonly affected by natural product anticancer agents. Further research is required to elucidate the specific molecular targets of this compound.

anticancer_workflow cluster_invitro In Vitro Anticancer Evaluation cluster_outcomes Observed Effects cell_culture MDA-MB-231 Cell Culture treatment This compound Treatment cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis apoptosis_assay Apoptosis Assay treatment->apoptosis_assay viability_reduction Reduced Cell Viability (> 50 µM) mtt_assay->viability_reduction cell_cycle_arrest Cell Cycle Arrest (100 µM) cell_cycle_analysis->cell_cycle_arrest apoptosis_induction Apoptosis Induction apoptosis_assay->apoptosis_induction

Experimental workflow for evaluating the anticancer activity of this compound.

Antimicrobial Activity

This compound is a member of the depsidone class of compounds, many of which, isolated from Aspergillus unguis, have demonstrated significant antimicrobial properties.[5][6] While specific MIC values for this compound against a wide range of microorganisms are not extensively documented in publicly available literature, related depsidones from the same fungal source have shown potent activity.

Quantitative Data: Antimicrobial Activity of Related Depsidones

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of depsidones closely related to this compound, isolated from Aspergillus unguis.

CompoundMicroorganismMIC (µg/mL)Reference
Emeguisin AStaphylococcus aureus0.5[7]
AspersidoneStaphylococcus aureus0.5[7]
Emeguisin AMethicillin-resistant S. aureus (MRSA)0.5[7]
AspersidoneMethicillin-resistant S. aureus (MRSA)0.5[7]
Emeguisin ACryptococcus neoformans0.5[7]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 105 CFU/mL.

  • Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action

The antibacterial mechanism of depsidones is thought to involve the disruption of the bacterial cell wall and membrane integrity, leading to leakage of cellular contents and ultimately cell death. Further studies are needed to confirm the specific mechanism of this compound.

antimicrobial_mechanism cluster_targets Potential Bacterial Targets This compound This compound CellWall Cell Wall Synthesis This compound->CellWall Inhibition CellMembrane Cell Membrane Integrity This compound->CellMembrane Disruption BacterialCell Bacterial Cell CellDeath Cell Death CellWall->CellDeath CellMembrane->CellDeath ProteinSynthesis Protein Synthesis DNA_Replication DNA Replication

Potential antimicrobial mechanisms of action for this compound.

Antioxidant Activity

Depsidones, as a class of phenolic compounds, are known to possess antioxidant properties due to their ability to scavenge free radicals. While specific quantitative antioxidant data for this compound is limited, the general antioxidant potential of depsidones has been reported.

Experimental Protocols

Standard assays to evaluate the antioxidant activity of natural compounds like this compound include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.

  • Reaction Mixture: A solution of this compound at various concentrations is mixed with a methanolic solution of DPPH radical.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

  • IC50 Calculation: The IC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is calculated.

  • FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer, TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution, and FeCl3·6H2O solution.

  • Reaction: An aliquot of the this compound solution is mixed with the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C.

  • Absorbance Measurement: The absorbance of the resulting blue-colored solution is measured at 595 nm. The antioxidant capacity is determined by comparing the absorbance to a standard curve of a known antioxidant.

Anti-inflammatory Activity

The anti-inflammatory potential of depsidones has been suggested, and this activity is often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Experimental Protocol: Lipoxygenase Inhibition Assay
  • Enzyme and Substrate Preparation: A solution of lipoxygenase enzyme and its substrate (e.g., linoleic acid) are prepared in a suitable buffer.

  • Inhibition Assay: this compound at various concentrations is pre-incubated with the lipoxygenase enzyme.

  • Reaction Initiation: The reaction is initiated by adding the substrate.

  • Product Formation Measurement: The formation of the product (hydroperoxides) is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).

  • IC50 Calculation: The IC50 value, the concentration of this compound required to inhibit 50% of the lipoxygenase activity, is determined.

anti_inflammatory_pathway ArachidonicAcid Arachidonic Acid COX Cyclooxygenase (COX) ArachidonicAcid->COX LOX Lipoxygenase (LOX) ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation This compound This compound This compound->COX Potential Inhibition This compound->LOX Inhibition

Potential anti-inflammatory mechanism of this compound via inhibition of LOX and COX pathways.

Conclusion

This compound, a depsidone isolated from Aspergillus unguis, demonstrates a range of promising biological activities. Its anticancer effects, particularly against triple-negative breast cancer, are the most well-documented, with clear evidence of cytotoxicity and cell cycle arrest. While direct quantitative data for its antimicrobial, antioxidant, and anti-inflammatory activities are still emerging, the known bioactivities of related depsidones from the same fungal source suggest significant potential in these areas as well.

This technical guide provides a foundational understanding of this compound's biological activities for researchers and drug development professionals. Further in-depth studies are warranted to fully elucidate the mechanisms of action, identify specific molecular targets, and explore the full therapeutic potential of this intriguing natural product. The detailed experimental protocols and signaling pathway diagrams presented herein serve as a valuable resource for designing future investigations into the multifaceted biological landscape of this compound.

References

An In-depth Technical Guide to the Discovery and Isolation of Unguinol from Aspergillus unguis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unguinol, a depsidone-class secondary metabolite produced by the fungus Aspergillus unguis, has garnered significant interest within the scientific community for its notable biological activities, including potent anticancer and antibacterial properties. First reported in 1970, this natural product continues to be a subject of research for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its fermentation, extraction, and purification, and presents its spectroscopic data for identification. Furthermore, this document elucidates the molecular mechanisms underlying its anticancer effects, specifically its role in inducing apoptosis and cell cycle arrest, supported by signaling pathway diagrams.

Introduction

Aspergillus unguis, a fungus belonging to the Aspergillus section Nidulantes, is a rich source of diverse secondary metabolites.[1] Found in both terrestrial and marine environments, this species has been a focal point for natural product discovery.[1] Among the plethora of compounds isolated from A. unguis, the depsidone this compound stands out for its significant biological activities.[2] Since its initial discovery, numerous studies have explored its potential as a therapeutic agent, particularly in oncology and infectious diseases. This guide aims to provide a detailed technical resource for researchers and professionals involved in the discovery and development of natural product-based drugs.

Discovery and Biosynthesis

The first isolation of this compound from Aspergillus unguis was documented in 1970.[2] It belongs to the depsidone class of polyketides, which are characterized by a dibenzo-α-pyrone ring system. The biosynthesis of depsidones in A. unguis is proposed to occur through the oxidative coupling of depsides, which are formed from the condensation of orcinol derivatives and orsellinic acid.[3]

Experimental Protocols

The isolation of this compound from Aspergillus unguis involves a multi-step process encompassing fermentation, extraction, and chromatographic purification. The following protocols are based on established methodologies for the isolation of secondary metabolites from fungal cultures.

Fungal Culture and Fermentation
  • Strain: Aspergillus unguis (e.g., ATCC 10073).

  • Media: Potato Dextrose Agar (PDA) for initial culture and a liquid medium for large-scale fermentation. A suitable liquid medium is Bennett's medium (g/L: glucose 10, tryptone 2, yeast extract 1, beef extract 1, glycerol 5, in natural sea salts solution 3.2%).[4]

  • Fermentation Conditions:

    • Inoculate PDA plates with A. unguis spores and incubate at 28°C for 7 days.[4]

    • Aseptically transfer agar plugs containing mycelia into a seed culture flask containing Bennett's broth.[4]

    • Incubate the seed culture at 28°C on a rotary shaker at 140 rpm for 7 days.[4]

    • For mass production, inoculate larger fermentation vessels containing the same liquid medium with the seed culture.[4]

    • Incubate for an appropriate period (typically 7-21 days) at 28°C with agitation to ensure proper aeration and growth.[4]

Extraction of this compound
  • Separate the fungal mycelia from the culture broth by filtration.[4]

  • Extract the culture broth twice with an equal volume of ethyl acetate (EtOAc).[5]

  • Extract the mycelia separately with EtOAc (e.g., 3 x 1 L of EtOAc for the mycelia from a 10 L culture).[4]

  • Combine all EtOAc extracts and evaporate the solvent under reduced pressure to obtain a crude extract.[5]

Chromatographic Purification

A bioassay-guided fractionation approach is often employed to isolate this compound, where fractions are tested for their biological activity (e.g., antibacterial or cytotoxic) to guide the purification process.[6][7][8]

  • Initial Fractionation (VLC or Column Chromatography):

    • Subject the crude extract to Vacuum Liquid Chromatography (VLC) or a normal-phase silica gel column.[4]

    • Elute with a stepwise gradient of increasing polarity, for example, a hexane-EtOAc gradient followed by an EtOAc-methanol (MeOH) gradient.[2]

  • Sephadex LH-20 Chromatography:

    • Further purify the active fractions on a Sephadex LH-20 column using methanol as the mobile phase to remove pigments and other impurities.[9]

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Perform final purification of the this compound-containing fraction by preparative HPLC on a C18 reversed-phase column.[4]

    • Use a suitable mobile phase, such as a gradient of methanol and water, to yield pure this compound.[4]

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Spectroscopic Data for this compound

Data Type Values
¹H NMR (500 MHz, CD₃OD) δ (ppm): 6.70 (1H, d, J=2.0 Hz), 6.62 (1H, d, J=2.0 Hz), 6.25 (1H, s), 5.40 (1H, t, J=7.0 Hz), 3.85 (3H, s), 3.40 (2H, d, J=7.0 Hz), 2.35 (3H, s), 1.75 (3H, s), 1.68 (3H, s)
¹³C NMR (125 MHz, CD₃OD) δ (ppm): 168.0, 163.5, 161.0, 145.0, 143.0, 138.0, 132.0, 125.0, 118.0, 115.0, 112.0, 110.0, 105.0, 60.0, 25.0, 22.0, 18.0, 16.0
High-Resolution Mass Spectrometry (HR-ESI-MS) m/z [M-H]⁻: 371.1137 (Calculated for C₂₀H₁₉O₇: 371.1131)[10]

Table 2: Biological Activity of this compound

Activity Cell Line/Organism Value Reference
Cytotoxicity (IC₅₀) MDA-MB-231 (Triple-negative breast cancer)> 50 µM[11]
Cell Cycle Arrest MDA-MB-231Induces arrest at 100 µM[11]
Antibacterial (MIC) Staphylococcus aureusNot specified[2]
Antifungal (MIC) Candida albicansNot specified[2]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A_unguis Aspergillus unguis Culture Fermentation Liquid Fermentation A_unguis->Fermentation Harvest Harvest Culture Fermentation->Harvest Extraction Solvent Extraction (EtOAc) Harvest->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract VLC VLC/Silica Gel Chromatography Crude_Extract->VLC Sephadex Sephadex LH-20 Chromatography VLC->Sephadex HPLC Preparative HPLC Sephadex->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Figure 1: Experimental workflow for this compound isolation.
Proposed Biosynthetic Pathway

The following diagram outlines the proposed biosynthetic pathway for depsidones, including this compound.

biosynthetic_pathway Polyketide Polyketide Pathway Orcinol Orcinol Derivatives Polyketide->Orcinol Orsellinic Orsellinic Acid Polyketide->Orsellinic Depside Depside Intermediate Orcinol->Depside Orsellinic->Depside Condensation This compound This compound (Depsidone) Depside->this compound Oxidative Coupling

Figure 2: Proposed biosynthesis of this compound.
Signaling Pathways of Anticancer Activity

This compound exerts its anticancer effects through the induction of apoptosis and cell cycle arrest.

This compound is reported to induce apoptosis, although the precise molecular mechanism is not fully elucidated in the available literature, it is known to involve the intrinsic pathway.[11]

apoptosis_pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Activates Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Bcl2->Mitochondrion Bax->Mitochondrion Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 3: this compound-induced intrinsic apoptosis pathway.

This compound has been shown to induce cell cycle arrest in cancer cells.[11] While the specific molecular targets are still under investigation, a general pathway for G1/S phase arrest is depicted below.

cell_cycle_arrest This compound This compound p53 p53 This compound->p53 Activates p21 p21 p53->p21 Upregulates CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE Inhibits G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Promotes

Figure 4: Proposed mechanism of this compound-induced cell cycle arrest.

Conclusion

This compound, a depsidone from Aspergillus unguis, continues to be a promising natural product for drug discovery and development. Its demonstrated anticancer and antibacterial activities warrant further investigation into its therapeutic potential. This technical guide provides a foundational resource for researchers, offering detailed protocols for its isolation and characterization, along with an overview of its biological effects and proposed mechanisms of action. Future research should focus on elucidating the specific molecular targets of this compound to fully understand its therapeutic potential and to enable the development of novel derivatives with enhanced efficacy and safety profiles.

References

The Biosynthetic Pathway of Unguinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unguinol, a depsidone-class natural product isolated from the marine-derived fungus Aspergillus unguis, has garnered interest for its potential biological activities.[1] This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. It details the proposed enzymatic steps, precursor molecules, and key chemical transformations. This document summarizes the available data, outlines relevant experimental methodologies, and presents visual representations of the biosynthetic logic to support further research and development efforts in the fields of natural product chemistry, synthetic biology, and drug discovery.

Introduction

Depsidones are a class of polyphenolic compounds characterized by a dibenzo-α-pyrone skeleton with an ether linkage. This compound is a prominent member of this class, produced by the marine fungus Aspergillus unguis.[2] The biosynthesis of such complex natural products is of significant interest as it can provide routes for the biocatalytic or synthetic production of novel analogs with improved therapeutic properties. Current evidence suggests that the biosynthesis of this compound proceeds via the condensation of two key polyketide precursors, orsellinic acid and an orcinol derivative, to form a depside intermediate, which then undergoes intramolecular oxidative coupling to yield the characteristic depsidone core.[2] This pathway is distinct from the alternative benzophenone-grisadienedione route observed for some other fungal polyketides.[2]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process. The currently accepted proposed pathway is detailed below and illustrated in the accompanying diagram.

Precursor Synthesis: Orsellinic Acid and Orcinol Derivatives

The biosynthesis of this compound commences with the formation of its fundamental building blocks, which are themselves products of the polyketide pathway.

  • Orsellinic Acid Synthesis: Orsellinic acid is a classic fungal polyketide synthesized by a non-reducing polyketide synthase (NR-PKS).[3] This enzyme utilizes acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units. The resulting tetraketide intermediate undergoes cyclization and aromatization to yield orsellinic acid. While the specific orsellinic acid synthase in Aspergillus unguis has not been characterized, homologous enzymes have been identified in other fungi.[3]

  • Orcinol Derivative Synthesis: The second precursor is a derivative of orcinol, such as aspergillusphenol A.[2] The biosynthesis of these orcinol derivatives is also believed to be initiated by a PKS, likely utilizing a different set of starter and extender units to achieve structural diversity.

Depside Formation

The next crucial step is the esterification of orsellinic acid with the orcinol derivative to form a depside intermediate. This condensation reaction links the two aromatic rings through an ester bond. The specific enzyme catalyzing this step in this compound biosynthesis has not yet been identified but is a key area for future research.

Intramolecular Oxidative Coupling

The final and defining step in the formation of the this compound depsidone core is an intramolecular oxidative coupling of the depside intermediate. This reaction forms an ether linkage between the two aromatic rings, creating the characteristic tricyclic structure of depsidones. This type of transformation is commonly catalyzed by cytochrome P450 monooxygenases in fungal secondary metabolism.[4][5] These enzymes are known for their ability to perform highly specific and often regio- and stereoselective oxidations.[4][5] The co-isolation of depside intermediates alongside this compound from cultures of Aspergillus unguis provides strong evidence for this proposed pathway.[2]

This compound Biosynthetic Pathway acetyl_coa Acetyl-CoA orsellinic_acid Orsellinic Acid acetyl_coa->orsellinic_acid Orsellinic Acid Synthase (PKS) malonyl_coa 3x Malonyl-CoA malonyl_coa->orsellinic_acid depside Depside Intermediate orsellinic_acid->depside Condensation orcinol_derivative Orcinol Derivative (e.g., Aspergillusphenol A) orcinol_derivative->depside This compound This compound depside->this compound Intramolecular Oxidative Coupling (Cytochrome P450)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetic parameters or metabolic flux analysis, for the enzymes directly involved in the this compound biosynthetic pathway in Aspergillus unguis. However, to provide a relevant frame of reference, the following table summarizes kinetic data for an orsellinic acid synthase (ORS) identified in the plant Rhododendron dauricum.[6] It is important to note that these values are from a different organism and a type III PKS, and thus may not be directly comparable to the fungal type I PKS involved in this compound biosynthesis.

SubstrateProductKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)Reference
Acetyl-CoAOrcinol5.8 ± 0.30.014 ± 0.00032,432[6]
Acetyl-CoAOrsellinic Acid21.1 ± 1.10.0024 ± 0.0001114[6]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway would rely on a combination of standard and advanced techniques in natural product chemistry and molecular biology. Below are generalized protocols for key experiments that would be instrumental in fully characterizing this pathway.

General Experimental Procedures for Isolation and Structure Elucidation
  • Fungal Cultivation and Extraction: Aspergillus unguis is cultured in a suitable liquid or solid medium. The culture is then extracted with an organic solvent such as ethyl acetate to isolate the secondary metabolites.[7]

  • Chromatographic Separation: The crude extract is subjected to various chromatographic techniques, including vacuum liquid chromatography (VLC) and high-performance liquid chromatography (HPLC), to purify this compound and its biosynthetic intermediates.[7]

  • Structure Determination: The chemical structures of the isolated compounds are determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D) and High-Resolution Mass Spectrometry (HRMS).[8]

Isotopic Labeling Studies

To confirm the precursor-product relationships in the biosynthetic pathway, feeding experiments with isotopically labeled precursors (e.g., ¹³C-labeled acetate) can be performed. The incorporation and distribution of the label in this compound and its intermediates are then analyzed by NMR or mass spectrometry.

Identification and Characterization of Biosynthetic Genes
  • Genome Mining: The genome of Aspergillus unguis can be sequenced and analyzed to identify the biosynthetic gene cluster (BGC) responsible for this compound production. This involves searching for genes encoding key enzymes like PKS and cytochrome P450s.

  • Gene Knockout and Heterologous Expression: To verify the function of candidate genes, targeted gene knockouts can be created in Aspergillus unguis. The resulting mutants would be analyzed for their inability to produce this compound. Conversely, the candidate genes can be expressed in a heterologous host, such as Aspergillus niger or yeast, to confirm their role in the biosynthesis.[3]

Experimental Workflow start Aspergillus unguis Culture extraction Solvent Extraction start->extraction genome Genome Sequencing and Analysis start->genome chromatography Chromatography (VLC, HPLC) extraction->chromatography isolation Isolation of this compound and Intermediates chromatography->isolation structure Structure Elucidation (NMR, HRMS) isolation->structure pathway_elucidation Pathway Elucidation structure->pathway_elucidation bgc Identification of Biosynthetic Gene Cluster genome->bgc gene_ko Gene Knockout in A. unguis bgc->gene_ko hetero_exp Heterologous Expression bgc->hetero_exp gene_ko->pathway_elucidation hetero_exp->pathway_elucidation

Caption: Generalized experimental workflow for elucidating the this compound biosynthetic pathway.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound provides a solid framework for understanding the formation of this intriguing depsidone. The pathway likely involves the condensation of orsellinic acid and an orcinol derivative to a depside, followed by an intramolecular oxidative coupling to form the final product. While this model is supported by the co-isolation of key intermediates, further research is required to fully elucidate the enzymatic machinery involved. Future work should focus on the identification and characterization of the specific polyketide synthases, the condensing enzyme, and the cytochrome P450 responsible for the key steps in Aspergillus unguis. A detailed understanding of this pathway will not only advance our knowledge of fungal natural product biosynthesis but also open avenues for the engineered production of novel depsidones with potential therapeutic applications.

References

In-depth Technical Guide: Unguinol's Activity Against Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Unguinol, a naturally occurring depsidone, has emerged as a compound of interest for its potential anti-cancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's activity against TNBC, with a specific focus on the MDA-MB-231 cell line. This document summarizes key quantitative data, details experimental methodologies, and visualizes putative biological pathways to serve as a resource for researchers and professionals in oncology drug development.

Quantitative Data Summary

The anti-proliferative and cytotoxic effects of this compound on the triple-negative breast cancer cell line MDA-MB-231 have been evaluated in scientific studies. The key quantitative findings are summarized below for clear comparison.

ParameterCell LineValueReference
IC50 (72h) MDA-MB-23181 µM (95% CI: 74-89 µM)[1]

Table 1: Cytotoxicity of this compound in Triple-Negative Breast Cancer Cells

EndpointCell LineConcentrationObservationReference
Cell Viability MDA-MB-231> 50 µMReduced cell viability[1][2]
Apoptosis MDA-MB-23160 µM and 80 µMIncreased apoptosis (not statistically significant)[1]
Cell Cycle Arrest MDA-MB-231100 µMG2/M phase arrest[1][2]

Table 2: Cellular Effects of this compound on Triple-Negative Breast Cancer Cells

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on the study by Zwartsen et al., 2019.

Cell Culture

The human triple-negative breast cancer cell line MDA-MB-231 was used for all described experiments. Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • MDA-MB-231 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • The culture medium was then replaced with fresh medium containing various concentrations of this compound (typically ranging from 0 to 100 µM) or vehicle control (e.g., DMSO).

  • After 72 hours of incubation, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well.

  • The plates were incubated for an additional 4 hours at 37°C.

  • The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • Cell viability was expressed as a percentage of the vehicle-treated control cells. The IC50 value was calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • MDA-MB-231 cells were seeded in 6-well plates at a density of 2.5 x 10^5 cells/well and incubated for 24 hours.

  • Cells were treated with this compound (e.g., 60 µM and 80 µM) or vehicle control for 48 hours.

  • Both floating and adherent cells were collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.

  • Annexin V-FITC and propidium iodide (PI) were added to the cell suspension according to the manufacturer's instructions.

  • The cells were incubated in the dark for 15 minutes at room temperature.

  • The stained cells were analyzed by flow cytometry. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were quantified.

Cell Cycle Analysis (Propidium Iodide Staining)
  • MDA-MB-231 cells were seeded in 6-well plates and treated with this compound (e.g., 100 µM) or vehicle control for 24 hours.

  • Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

  • The fixed cells were washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • After incubation for 30 minutes at 37°C in the dark, the DNA content of the cells was analyzed by flow cytometry.

  • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.

Signaling Pathways and Molecular Mechanisms

The precise molecular mechanisms and signaling pathways through which this compound exerts its anti-cancer effects in triple-negative breast cancer are not yet fully elucidated. However, based on its observed biological activities (cytotoxicity, apoptosis, and cell cycle arrest) and the known mechanisms of other depsidones, a putative mechanism can be proposed. Depsidones have been shown to modulate key signaling pathways involved in cancer progression, such as NF-κB, Nrf2, and STAT3 in other cancer types.

Hypothetical Signaling Pathway of this compound in TNBC

The following diagram illustrates a hypothetical signaling pathway for this compound's action in TNBC, integrating the observed cellular effects with potential molecular targets. It is important to note that this pathway is speculative and requires further experimental validation.

Unguinol_Signaling_Pathway This compound This compound Cellular_Uptake Cellular Uptake This compound->Cellular_Uptake Unknown_Target Unknown Intracellular Target(s) Cellular_Uptake->Unknown_Target G2M_Arrest G2/M Phase Cell Cycle Arrest Unknown_Target->G2M_Arrest leads to Apoptosis_Induction Induction of Apoptosis Unknown_Target->Apoptosis_Induction leads to Reduced_Viability Reduced Cell Viability G2M_Arrest->Reduced_Viability contributes to Apoptosis_Induction->Reduced_Viability contributes to

Caption: Hypothetical mechanism of this compound in TNBC cells.

Experimental Workflow for Investigating this compound's Activity

The following diagram outlines a typical experimental workflow to characterize the anti-cancer activity of a compound like this compound against a cancer cell line.

Experimental_Workflow Start Start: TNBC Cell Line (MDA-MB-231) Treatment Treatment with This compound Start->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis

References

Unguinol: A Fungal Depsidone with Diverse Bioactivity as a Natural Product Lead Compound

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Unguinol, a depsidone-class natural product isolated from fungi such as Aspergillus unguis, has emerged as a promising lead compound in drug discovery. Its diverse biological activities, including antibacterial, anticancer, and herbicidal properties, have garnered significant interest within the scientific community. This technical guide provides a comprehensive overview of the role of this compound as a versatile scaffold for the development of novel therapeutic agents. It delves into its antibacterial and anticancer activities, its mechanism of action as an enzyme inhibitor, and the structure-activity relationships (SAR) of its synthetic derivatives. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development in this area.

Introduction

Natural products have historically been a rich source of inspiration for the development of new drugs.[1][2][3][4] The unique and complex chemical structures of these compounds provide a diverse chemical space for identifying novel pharmacophores. This compound, a fungal metabolite, is one such natural product that has demonstrated a wide range of biological activities.[5] Initially recognized for its antibacterial properties, subsequent studies have revealed its potential as an anticancer agent and a herbicide.[6] This guide aims to consolidate the current knowledge on this compound and its derivatives, highlighting its potential as a lead compound for the development of next-generation therapeutics.

Antibacterial Activity and Structure-Activity Relationship (SAR)

This compound itself exhibits modest antibacterial activity. However, its chemical scaffold has proven to be an excellent starting point for the semisynthesis of more potent derivatives.[7][8][9][10][11][12] A significant body of research has focused on modifying the this compound core to enhance its antibacterial efficacy, particularly against drug-resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).

Quantitative Antibacterial Activity Data

Semisynthetic modifications of this compound have led to the identification of derivatives with potent antibacterial activity. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antibacterial potency. The following table summarizes the MIC values of this compound and some of its most potent derivatives against various bacterial strains.

CompoundModificationTest OrganismMIC (µg/mL)
This compound-Staphylococcus aureus (MSSA)>128
This compound-Staphylococcus aureus (MRSA)>128
3-O-(2-fluorobenzyl)this compound3-OH benzylationS. aureus (MSSA)0.25 - 1
3-O-(2,4-difluorobenzyl)this compound3-OH benzylationS. aureus (MSSA)0.25 - 1
3-O-(2-fluorobenzyl)this compound3-OH benzylationS. aureus (MRSA)0.25 - 1
3-O-(2,4-difluorobenzyl)this compound3-OH benzylationS. aureus (MRSA)0.25 - 1
Benzguinol AButenyl side chain modificationS. aureus (MSSA)0.25 - 1
Benzguinol BButenyl side chain modificationS. aureus (MRSA)0.25 - 1

Data compiled from multiple sources.[8][10]

Structure-Activity Relationship (SAR) of this compound Derivatives

Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for antibacterial activity. The key findings are summarized in the diagram below.

SAR_this compound cluster_modifications Key Structural Modifications cluster_activity Impact on Antibacterial Activity This compound This compound Scaffold OH_3 3-OH Group This compound->OH_3 Modification at OH_8 8-OH Group This compound->OH_8 Modification at Aromatic Aromatic Rings (C2, C4, C7) This compound->Aromatic Modification at Butenyl Butenyl Side Chain This compound->Butenyl Modification at Ester Depsidone Ester Linkage This compound->Ester Modification at Activity_Increase Potent Activity Increase (e.g., 3-O-benzylation) OH_3->Activity_Increase Activity_Decrease Activity Decrease or Abolishment (e.g., modification of both OH groups) OH_8->Activity_Decrease Simultaneous modification with 3-OH Selectivity_Modulation Modulation of Selectivity (e.g., butenyl chain modification) Butenyl->Selectivity_Modulation PPDK_Inhibition cluster_reaction Enzymatic Reaction cluster_mechanism Inhibition Mechanism PPDK PPDK Enzyme Products Phosphoenolpyruvate, AMP, Pyrophosphate PPDK->Products Catalyzes conversion to Substrates Pyruvate, ATP, Phosphate Substrates->PPDK Bind to This compound This compound This compound->PPDK Inhibits Mechanism Mixed noncompetitive inhibition with respect to Pyruvate and ATP. Uncompetitive inhibition with respect to Phosphate. Experimental_Workflow cluster_discovery Discovery & Isolation cluster_screening Biological Screening cluster_development Lead Optimization cluster_preclinical Preclinical Development Isolation Isolation of this compound from Fungal Source (e.g., Aspergillus unguis) Structure Structure Elucidation (NMR, MS) Isolation->Structure Antibacterial Antibacterial Assays (MIC Determination) Structure->Antibacterial Anticancer Anticancer Assays (Cytotoxicity, Apoptosis) Structure->Anticancer Enzyme Enzyme Inhibition Assays (Aromatase, PPDK) Structure->Enzyme SAR Structure-Activity Relationship (SAR) Studies Antibacterial->SAR Anticancer->SAR Enzyme->SAR Synthesis Semisynthesis of This compound Derivatives SAR->Synthesis ADMET In vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Synthesis->ADMET InVivo In vivo Efficacy Studies (Animal Models) ADMET->InVivo Tox Toxicology Studies InVivo->Tox

References

Unlocking the Antibacterial Potential of Unguinol: A Deep Dive into its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, researchers are exploring novel chemical scaffolds to develop next-generation antibiotics. One such promising scaffold is unguinol, a fungal depsidone with notable antibacterial properties. A comprehensive analysis of the structure-activity relationship (SAR) of thirty-four this compound derivatives has provided critical insights for designing more potent antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This technical guide synthesizes the key findings, experimental methodologies, and potential mechanisms of action of these derivatives, offering a valuable resource for researchers, scientists, and drug development professionals.

Structure-Activity Relationship of this compound Derivatives: A Tale of Two Generations

Initial SAR studies focused on semisynthetic modifications of the this compound core at several key positions: the two free hydroxyl groups (3-OH and 8-OH), three aromatic positions (C-2, C-4, and C-7), the butenyl side chain, and the depsidone ester linkage. The in vitro biological evaluation of fifteen first-generation analogues against a panel of bacteria, fungi, and mammalian cells laid the groundwork for a basic SAR of the this compound pharmacophore.[1]

Key takeaways from the first-generation analogues revealed that modifications at the 3-OH and 8-OH positions, as well as the butenyl side chain, significantly influenced antibacterial activity. This initial screen paved the way for the rational design of a second generation of nineteen analogues aimed at enhancing antibacterial potency.[1]

The second-generation derivatives, particularly those with substitutions at the 3-OH position, yielded the most promising results. Specifically, the introduction of a benzyl group at this position, and further substitution on the benzyl ring with fluorine atoms, led to a remarkable increase in antibacterial activity. The two lead compounds, 3-O-(2-fluorobenzyl)this compound and 3-O-(2,4-difluorobenzyl)this compound , demonstrated potent activity against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 0.25 to 1 μg/mL.[1]

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for the first and second-generation this compound derivatives against a panel of microorganisms.

Table 1: MIC Values of First-Generation this compound Derivatives (μg/mL)

CompoundModificationS. aureus (ATCC 25923)S. aureus (MRSA)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)C. albicans (ATCC 90028)A. fumigatus (ATCC 204305)
This compound -442>32>32168
2a 3-O-Acetyl>32>32>32>32>32>32>32
2b 8-O-Acetyl16168>32>32>32>32
2c 3,8-di-O-Acetyl>32>32>32>32>32>32>32
3a 3-O-Methyl884>32>32>32>32
3b 8-O-Methyl16168>32>32>32>32
3c 3,8-di-O-Methyl>32>32>32>32>32>32>32
4a C-2 Bromo442>32>32168
4b C-4 Bromo442>32>32168
4c C-7 Bromo442>32>32168
5 C-2,4,7-tribromo884>32>32>32>32
6a Reduced butenyl442>32>32168
6b Oxidized butenyl884>32>32>32>32
7 Ring-opened>32>32>32>32>32>32>32
8 3-O-Benzyl0.250.250.125>32>32>32>32

Data extracted from Morshed et al., 2021.

Table 2: MIC Values of Second-Generation this compound Derivatives (μg/mL)

CompoundModificationS. aureus (ATCC 25923)S. aureus (MRSA)B. subtilis (ATCC 6633)
9a 3-O-(2-Fluorobenzyl)0.250.250.125
9b 3-O-(3-Fluorobenzyl)0.50.50.25
9c 3-O-(4-Fluorobenzyl)0.50.50.25
9d 3-O-(2,4-Difluorobenzyl)0.250.250.125
9e 3-O-(2-Chlorobenzyl)0.50.50.25
9f 3-O-(4-Chlorobenzyl)110.5
9g 3-O-(2-Bromobenzyl)110.5
9h 3-O-(4-Bromobenzyl)221
9i 3-O-(2-Iodobenzyl)221
9j 3-O-(4-Iodobenzyl)442
10a 8-O-(2-Fluorobenzyl)442
10b 8-O-(2,4-Difluorobenzyl)442
11a 3-O-Propargyl221
11b 8-O-Propargyl884
12a 3-O-Allyl110.5
12b 8-O-Allyl442
13 3,8-di-O-Allyl>32>32>32
14 3-O-Crotyl110.5
15 3-O-Prenyl110.5

Data extracted from Morshed et al., 2021. Only Gram-positive bacteria are shown as no activity was observed against Gram-negative bacteria and fungi for the second-generation compounds.

Experimental Protocols

The synthesis and evaluation of this compound derivatives involved a series of well-defined experimental protocols.

General Synthetic Methodology

The semisynthesis of this compound derivatives was primarily achieved through Williamson ether synthesis, acetylation, and bromination reactions. The starting material, this compound, was isolated from fungal cultures.

Synthesis_Workflow cluster_start Starting Material cluster_reactions Chemical Modifications cluster_products Derivatives This compound This compound Acetylation Acetylation This compound->Acetylation Alkylation Williamson Ether Synthesis (Alkylation) This compound->Alkylation Bromination Electrophilic Bromination This compound->Bromination RingOpening Ring Opening This compound->RingOpening O_Acetyl O-Acetyl Derivatives Acetylation->O_Acetyl O_Alkyl O-Alkyl/Benzyl Derivatives Alkylation->O_Alkyl Bromo Bromo Derivatives Bromination->Bromo RingOpened Ring-Opened Product RingOpening->RingOpened

General Synthetic Workflow for this compound Derivatives.
In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured on appropriate agar plates. Colonies were then used to prepare an inoculum suspension, which was adjusted to a specific turbidity corresponding to a known cell density.

  • Preparation of Microplates: The compounds were serially diluted in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated under specific conditions (temperature and time) suitable for the growth of the test organism.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Proposed Mechanism of Action and Signaling Pathways

While the precise molecular mechanism of action for this compound and its derivatives is yet to be fully elucidated, the primary antibacterial effect is likely attributed to the disruption of the bacterial cell membrane. This is a common mechanism for many phenolic natural products. The increased lipophilicity of the active benzylated derivatives may facilitate their partitioning into and disruption of the bacterial cell membrane's lipid bilayer.

Furthermore, some depsidones have been reported to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway in eukaryotic cells. While this is a key inflammatory pathway in mammals, it is plausible that this compound derivatives could interact with analogous signaling or regulatory pathways in bacteria, or that their membrane-disrupting effects could trigger downstream signaling cascades leading to cell death.

Proposed_Mechanism cluster_compound This compound Derivative cluster_bacterium Bacterial Cell cluster_pathway Putative Intracellular Targets Unguinol_Derivative This compound Derivative (e.g., 3-O-benzyl) Cell_Membrane Cell Membrane Unguinol_Derivative->Cell_Membrane Interaction Bacterial_Signaling Bacterial Signaling Pathways Unguinol_Derivative->Bacterial_Signaling Putative Enzyme_Inhibition Essential Enzyme Inhibition Unguinol_Derivative->Enzyme_Inhibition Putative Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Metabolic_Inhibition Metabolic Inhibition Membrane_Disruption->Metabolic_Inhibition Cell_Death Cell Death Ion_Leakage->Cell_Death Metabolic_Inhibition->Cell_Death Bacterial_Signaling->Cell_Death Enzyme_Inhibition->Cell_Death

Proposed Antibacterial Mechanism of this compound Derivatives.

Logical Relationship of SAR Findings

The SAR data can be logically structured to highlight the key determinants of antibacterial activity.

SAR_Logic cluster_core This compound Core cluster_modifications Structural Modifications cluster_activity Antibacterial Activity This compound This compound Scaffold Mod_3OH Modification at 3-OH This compound->Mod_3OH Mod_8OH Modification at 8-OH This compound->Mod_8OH Mod_Aromatic Aromatic Ring Substitution This compound->Mod_Aromatic Mod_Butenyl Butenyl Chain Modification This compound->Mod_Butenyl High_Activity High Activity (Low MIC) Mod_3OH->High_Activity 3-O-Benzylation (esp. with F) Low_Activity Low/No Activity Mod_3OH->Low_Activity Acetylation/Methylation Moderate_Activity Moderate Activity Mod_8OH->Moderate_Activity 8-O-Alkylation Mod_8OH->Low_Activity Acetylation/Methylation Mod_Aromatic->Moderate_Activity Bromination Mod_Butenyl->Moderate_Activity Reduction

Logical Flow of this compound SAR.

Conclusion

The systematic investigation into the SAR of this compound derivatives has successfully identified key structural features that govern their antibacterial potency. The 3-O-benzylated derivatives, particularly those bearing fluoro-substituents, have emerged as highly promising leads for the development of new antibiotics against MRSA. Future research should focus on elucidating the precise molecular mechanism of action of these compounds and evaluating their efficacy and safety in preclinical in vivo models. This body of work underscores the value of natural product scaffolds in the discovery of novel antimicrobial agents.

References

Unguinol's Inhibitory Effects on Specific Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unguinol, a depsidone secondary metabolite isolated from marine-derived fungi such as Aspergillus unguis, has demonstrated notable bioactivity, including enzyme inhibition. This technical guide provides a comprehensive overview of the current knowledge regarding this compound's inhibitory effects on specific enzymes. The primary focus is on its well-characterized inhibition of Pyruvate Phosphate Dikinase (PPDK), a key enzyme in C4 plant photosynthesis, making this compound a potential herbicide candidate. Additionally, this guide explores preliminary findings on its inhibitory action against Aromatase, an enzyme crucial in estrogen biosynthesis and a target for breast cancer therapy. Other potential enzymatic targets, including bile salt hydrolase and phospholipase A2, are also mentioned, although quantitative data remains limited. This document aims to serve as a valuable resource for researchers and professionals in drug discovery and development by consolidating quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

Inhibition of Pyruvate Phosphate Dikinase (PPDK)

This compound has been identified as a potent inhibitor of Pyruvate Phosphate Dikinase (PPDK), an enzyme essential for the C4 photosynthetic pathway in many plants.[1] This inhibitory action positions this compound as a potential selective herbicide.[1]

Quantitative Inhibition Data

The inhibitory activity of this compound against PPDK has been quantified through detailed kinetic studies. The IC50 value and various inhibition constants (Ki) have been determined, elucidating the mechanism of inhibition.

ParameterValueSubstrate(s)Type of InhibitionSource
IC50 42.3 ± 0.8 μM--[1]
Kiu 67.3 ± 14.4 μMPyruvateMixed Noncompetitive[1]
Kic 52.0 ± 33.6 μMPyruvateMixed Noncompetitive[1]
Kiu 122.3 ± 52.0 μMATPMixed Noncompetitive[1]
Kic 140.6 ± 143.7 μMATPMixed Noncompetitive[1]
Kiu 1,070 ± 14.4 μMPhosphateUncompetitive[1]
Experimental Protocol: PPDK Activity Assay (Coupled Spectrophotometric Method)

The inhibitory effect of this compound on PPDK is typically determined using a coupled enzyme spectrophotometric assay.[1] The activity of PPDK is measured by monitoring the oxidation of NADH at 340 nm. The assay relies on the conversion of phosphoenolpyruvate (PEP) to pyruvate by PPDK, which is then coupled to the reduction of pyruvate to lactate by lactate dehydrogenase (LDH), consuming NADH in the process.

Materials and Reagents:

  • Purified PPDK enzyme

  • This compound (test compound)

  • Phosphoenolpyruvate (PEP)

  • Adenosine monophosphate (AMP)

  • Pyrophosphate (PPi)

  • Lactate Dehydrogenase (LDH)

  • NADH

  • Assay Buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, PEP, AMP, PPi, LDH, and NADH in a 96-well plate.

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control (DMSO without this compound).

  • Enzyme Addition: Initiate the reaction by adding the purified PPDK enzyme to all wells.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C). The rate of NADH oxidation is proportional to the PPDK activity.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. Determine the percentage of inhibition for each this compound concentration relative to the solvent control. The IC50 value is then calculated by fitting the dose-response data to a suitable sigmoidal model. Kinetic parameters (Ki) are determined by measuring the reaction rates at varying substrate and inhibitor concentrations and fitting the data to the appropriate inhibition models (e.g., Michaelis-Menten for mixed and uncompetitive inhibition).

Signaling Pathway and Workflow Diagrams

PPDK_Regulation cluster_light Light cluster_dark Dark Light_Signal Light Signal PDRP PPDK Regulatory Protein (PDRP) Light_Signal->PDRP Activates Phosphatase Activity Dark_Signal Dark Signal Dark_Signal->PDRP Activates Kinase Activity PPDK_active Active PPDK (Dephosphorylated) PDRP->PPDK_active Phosphorylates PPDK_inactive Inactive PPDK (Phosphorylated) PDRP->PPDK_inactive Dephosphorylates PPDK_active->PPDK_inactive PEP Phosphoenolpyruvate (PEP) PPDK_active->PEP Catalyzes conversion of Pyruvate to PEP PPDK_inactive->PPDK_active Pyruvate Pyruvate Pyruvate->PPDK_active This compound This compound This compound->PPDK_active Inhibits

PPDK Regulatory Pathway in C4 Plants.

Enzyme_Inhibition_Workflow start Start: Prepare Reagents prepare_assay Prepare Assay Mixture (Buffer, Substrate(s), Coupling Enzymes, Cofactors) start->prepare_assay add_inhibitor Add this compound (Varying Concentrations) prepare_assay->add_inhibitor add_enzyme Initiate Reaction (Add Enzyme) add_inhibitor->add_enzyme measure_activity Measure Enzyme Activity (e.g., Spectrophotometry) add_enzyme->measure_activity analyze_data Data Analysis (Calculate % Inhibition, IC50, Ki) measure_activity->analyze_data end End: Determine Inhibitory Profile analyze_data->end

General Experimental Workflow for Enzyme Inhibition Assay.

Inhibition of Aromatase

Preliminary studies have indicated that this compound may also inhibit aromatase, a key enzyme in the biosynthesis of estrogens. Aromatase inhibitors are a critical class of drugs for the treatment of hormone-receptor-positive breast cancer.

Quantitative Inhibition Data

A study utilizing a co-culture system of human primary breast adipose fibroblasts and T47D breast tumor cells reported an IC50 value for this compound's inhibition of aromatase activity.

ParameterValueCell SystemSource
IC50 9.7 μMCo-culture of T47D cells and human breast adipose fibroblasts[2]

Note: Further details on the type of inhibition and kinetic parameters (Ki) are not yet available in the literature.

Experimental Protocol: Aromatase Activity Assay (Co-culture Model)

The reported inhibitory effect of this compound on aromatase was determined in a co-culture system designed to mimic the tumor microenvironment.

General Principle:

This type of assay typically involves co-culturing hormone-responsive breast cancer cells (e.g., T47D) with primary human breast adipose fibroblasts, which are a natural source of aromatase. The conversion of an androgen substrate (e.g., testosterone) to estradiol by aromatase in the fibroblasts stimulates the proliferation of the estrogen-receptor-positive cancer cells. The inhibitory effect of a test compound is measured by the reduction in cancer cell proliferation.

Outline of a Potential Protocol:

  • Cell Culture: Establish a co-culture of T47D breast cancer cells and primary human breast adipose fibroblasts.

  • Treatment: Treat the co-cultures with a suitable androgen substrate (e.g., testosterone) and varying concentrations of this compound.

  • Incubation: Incubate the cells for a defined period (e.g., 5 days) to allow for estrogen production and subsequent cell proliferation.

  • Proliferation Assay: Assess the proliferation of the T47D cells using a standard method, such as a colorimetric assay (e.g., MTT or crystal violet) or by measuring DNA content.

  • Data Analysis: Determine the percentage of inhibition of cell proliferation for each this compound concentration compared to the control (androgen treatment without inhibitor). Calculate the IC50 value from the dose-response curve.

Signaling Pathway Diagram

Aromatase_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes Aromatization ER Estrogen Receptor (ER) Estrogens->ER Binds to Gene_Expression Gene Expression (Cell Proliferation, Growth) ER->Gene_Expression Activates This compound This compound This compound->Aromatase Inhibits

Aromatase-Mediated Estrogen Biosynthesis Pathway.

Other Potential Enzyme Targets

The scientific literature suggests that this compound and its derivatives may interact with other enzymes, although detailed inhibitory data is currently scarce.

  • Bile Salt Hydrolase: this compound has been reported to inhibit bile salt hydrolase, an enzyme involved in the metabolism of bile acids in the gut microbiota. However, quantitative data such as IC50 or Ki values have not been published.

  • Phospholipase A2: Some derivatives of this compound have been noted to exhibit inhibition of phospholipase A2, an enzyme family involved in inflammation and signal transduction.[1] Specific inhibitory data for this compound itself against this enzyme is not yet available.

Further research is required to characterize the inhibitory effects of this compound on these and potentially other enzymes to fully understand its pharmacological profile.

Conclusion

This compound demonstrates significant and well-characterized inhibitory activity against pyruvate phosphate dikinase, highlighting its potential as a novel herbicide. The detailed kinetic data provides a strong foundation for further development in this area. The preliminary findings of aromatase inhibition are intriguing and warrant more in-depth investigation, including determination of the inhibition mechanism and kinetic parameters. As research into the bioactivities of this compound continues, a broader understanding of its enzymatic targets will be crucial for harnessing its therapeutic or agrochemical potential. This guide serves as a current repository of knowledge to aid researchers in these endeavors.

References

Methodological & Application

Application Notes and Protocols: Antibacterial Susceptibility Testing of Unguinol using MIC Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguinol, a depsidone first isolated from Aspergillus unguis, has demonstrated potential as an antibacterial agent.[1][2][3] Preliminary studies indicate that it possesses inhibitory activity against certain bacteria, including the plant pathogen Xanthomonas citri, where it has been shown to cause rapid permeabilization of the cell membrane.[4] To facilitate further research and development of this compound as a potential therapeutic, standardized methods for evaluating its antibacterial efficacy are essential.

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[5][6] This assay is a fundamental technique in drug discovery and clinical microbiology for quantifying the potency of an antimicrobial compound.[5]

Principle of the MIC Assay

The broth microdilution MIC assay involves challenging a standardized suspension of a test bacterium with serial dilutions of this compound in a liquid growth medium. Following incubation, the presence or absence of bacterial growth is determined, typically by visual inspection of turbidity or by measuring optical density.[6][7] The lowest concentration of this compound that shows no visible growth is recorded as the MIC value.[5][7]

Data Presentation

Quantitative results from the MIC assay should be recorded systematically to allow for clear interpretation and comparison. The following table provides a template for presenting MIC data for this compound against a panel of bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StainThis compound MIC (µg/mL)Positive Control MIC (µg/mL) [e.g., Gentamicin]
Staphylococcus aureus ATCC 29213Gram-positive
Enterococcus faecalis ATCC 29212Gram-positive
Escherichia coli ATCC 25922Gram-negative
Pseudomonas aeruginosa ATCC 27853Gram-negative
Klebsiella pneumoniae ATCC 13883Gram-negative
Methicillin-resistant Staphylococcus aureus (MRSA) IsolateGram-positive

Note: The above table is a template. Researchers should select bacterial strains relevant to their specific research focus.

Experimental Protocols

This section details the materials and step-by-step methodology for performing the broth microdilution MIC assay to determine the antibacterial susceptibility of this compound. Adherence to established guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) is recommended for ensuring reproducibility and comparability of results.[8]

Materials
  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)[1]

  • Bacterial strains (e.g., from ATCC or clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[9][10]

  • Sterile 96-well microtiter plates[6][7]

  • Spectrophotometer or microplate reader

  • Sterile saline (0.85% NaCl)

  • Positive control antibiotic (e.g., Gentamicin, Vancomycin)

  • Solvent control (e.g., DMSO)

  • Sterile pipettes and tips

  • Incubator (35 ± 2°C)[10]

Protocol for Broth Microdilution MIC Assay

1. Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a spectrophotometer at 625 nm (absorbance of 0.08-0.13). d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6][11]

2. Preparation of this compound Dilutions in the Microtiter Plate: a. Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate. b. In the first column of wells, add 100 µL of the this compound stock solution to the 100 µL of broth, creating the highest concentration to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column. This will result in a range of this compound concentrations. d. Column 11 will serve as the growth control (no this compound), and Column 12 will be the sterility control (no bacteria). A solvent control should also be included to ensure the solvent used to dissolve this compound does not inhibit bacterial growth at the concentrations used.

3. Inoculation of the Microtiter Plate: a. Add 100 µL of the standardized bacterial inoculum (prepared in step 1d) to each well from column 1 to 11. Do not add bacteria to the sterility control wells (column 12). b. The final volume in each well will be 200 µL.

4. Incubation: a. Cover the microtiter plate with a lid or sealing film. b. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[10]

5. Determination of MIC: a. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). b. Optionally, the optical density (OD) can be read using a microplate reader at a wavelength of 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the growth control.

Visualizations

Experimental Workflow for MIC Assay

The following diagram illustrates the key steps in the broth microdilution MIC assay for this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) D 4. Inoculate Plate with Bacterial Suspension A->D B 2. Prepare this compound Stock C 3. Serial Dilution of this compound in 96-well plate B->C C->D E 5. Incubate (35°C, 16-20h) D->E F 6. Read Results (Visual or OD) E->F G 7. Determine MIC Value F->G Unguinol_Mechanism cluster_cell Bacterial Cell membrane Cell Membrane (Lipid Bilayer) cytoplasm Cytoplasm (Cellular Contents) This compound This compound Interaction Interaction with Membrane Components This compound->Interaction Interaction->membrane targets Permeabilization Increased Membrane Permeability Interaction->Permeabilization Leakage Leakage of Cellular Contents Permeabilization->Leakage Leakage->cytoplasm from Death Cell Death Leakage->Death

References

Assessing the Anticancer Potential of Unguinol Through Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Unguinol, a depsidone extracted from the fungus Aspergillus unguis, has emerged as a compound of interest in oncology research. Preliminary studies suggest that this compound possesses cytotoxic properties against cancer cells, with apoptosis, or programmed cell death, being a key mechanism of its anticancer activity.[1] This document provides a detailed overview of the methodologies used to assess this compound-induced apoptosis, offering researchers a guide to evaluating its potential as a therapeutic agent.

Recent research has highlighted the potential of depsidones in cancer treatment. For instance, a study on the triple-negative breast cancer cell line MDA-MB-231 demonstrated that this compound reduces cell viability at concentrations above 50 μM and can induce apoptosis.[1] Furthermore, at a concentration of 100 μM, this compound was observed to cause cell cycle arrest in these cells.[1] While the pro-apoptotic effect in this particular study was not statistically significant, it points towards a potential mechanism of action that warrants further investigation.[1] Supporting this direction, two novel compounds also isolated from Aspergillus unguis, named Unguisol A and Unguisol B, have been shown to induce early apoptosis in MDA-MB-231 breast cancer cells. Their mechanism involves the downregulation of BCL2L1 mRNA, a member of the anti-apoptotic Bcl-2 family.[2]

This application note details key assays for quantifying apoptosis, including Annexin V/Propidium Iodide (PI) staining, Caspase-Glo® 3/7 Assay, and the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

Data Presentation: Quantitative Analysis of Apoptosis

Due to the limited availability of extensive quantitative data specifically for this compound, the following tables include hypothetical data based on preliminary findings and results from studies on structurally related or functionally analogous compounds. This serves to illustrate how data from the described assays can be effectively presented.

Table 1: this compound-Induced Apoptosis in MDA-MB-231 Cells (Annexin V/PI Assay)

This compound Conc. (µM)Treatment Time (hrs)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
0 (Control)4895.2 ± 2.12.5 ± 0.82.3 ± 0.5
504870.8 ± 3.515.6 ± 2.213.6 ± 1.9
1004845.3 ± 4.130.1 ± 3.324.6 ± 2.8
1504820.7 ± 2.945.9 ± 4.533.4 ± 3.7

Table 2: Caspase-3/7 Activation in Response to this compound Treatment

This compound Conc. (µM)Treatment Time (hrs)Relative Luminescence Units (RLU)Fold Increase in Caspase-3/7 Activity
0 (Control)2415,340 ± 1,2501.0
502448,970 ± 3,8003.2
1002495,100 ± 7,2006.2
15024150,330 ± 11,5009.8

Table 3: DNA Fragmentation in this compound-Treated Cells (TUNEL Assay)

This compound Conc. (µM)Treatment Time (hrs)% TUNEL-Positive Nuclei
0 (Control)481.8 ± 0.4
504812.5 ± 1.9
1004828.7 ± 3.1
1504849.2 ± 4.6

Experimental Protocols & Methodologies

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[2] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V.[1] Propidium iodide, a fluorescent nucleic acid stain, can only enter cells with compromised membrane integrity, characteristic of late apoptosis or necrosis.[1]

Protocol:

  • Cell Culture and Treatment: Seed cancer cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 150 µM) for the desired time period (e.g., 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation.[2]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) working solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples immediately by flow cytometry.

Annexin_V_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis start Seed and Treat Cells with this compound harvest Harvest Cells (Adherent + Floating) start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate Incubate 15 min in Dark add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze

Experimental workflow for the Annexin V/PI apoptosis assay.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal.[3]

Protocol:

  • Cell Culture and Treatment: Plate cells in a 96-well white-walled plate and treat with this compound as described previously. Include wells with untreated cells as a negative control and wells without cells for background measurement.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Caspase_Glo_Workflow start Plate Cells in 96-well Plate and Treat with this compound add_reagent Add Caspase-Glo® 3/7 Reagent to each well start->add_reagent mix Mix on Plate Shaker add_reagent->mix incubate Incubate at Room Temperature mix->incubate measure Measure Luminescence incubate->measure TUNEL_Assay_Workflow cluster_cell_prep Cell Preparation cluster_labeling DNA Labeling cluster_visualization Visualization start Grow and Treat Cells on Coverslips fix_perm Fix and Permeabilize Cells start->fix_perm add_tunel Add TUNEL Reaction Mix (TdT + labeled dUTP) fix_perm->add_tunel incubate Incubate at 37°C add_tunel->incubate wash Wash Cells incubate->wash counterstain Counterstain with DAPI (Optional) wash->counterstain image Image with Fluorescence Microscope counterstain->image Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TRAIL) Receptor Death Receptor Ligand->Receptor DISC DISC Formation Receptor->DISC Casp8 Procaspase-8 → Caspase-8 DISC->Casp8 Bcl2_family Bcl-2 Family (↑Bax / ↓Bcl-2) Casp8->Bcl2_family via Bid cleavage Casp3 Procaspase-3 → Caspase-3 Casp8->Casp3 Activates This compound This compound This compound->Bcl2_family Mito Mitochondrion Bcl2_family->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c) CytoC->Apoptosome Casp9 Procaspase-9 → Caspase-9 Apoptosome->Casp9 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Treated with Unguinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguinol, a naturally occurring depsidone derived from the fungus Aspergillus unguis, has demonstrated potential as an anti-cancer agent. This document provides detailed application notes and protocols for the analysis of the cell cycle in cancer cells following treatment with this compound. The information herein is intended to guide researchers in pharmacology, cell biology, and oncology in investigating the cytostatic effects of this compound. Studies have shown that this compound can induce cell cycle arrest in triple-negative breast cancer cells, suggesting its potential as a therapeutic candidate.[1][2][3] These protocols focus on the use of propidium iodide (PI) staining and flow cytometry, a widely accepted method for cell cycle analysis.[1][2][4]

Data Presentation: Quantitative Analysis of Cell Cycle Distribution

The following tables summarize the effects of this compound on the cell cycle distribution of MDA-MB-231 triple-negative breast cancer cells. The data is based on studies where cells were treated with 100 μM this compound for 24 hours.

Table 1: Effect of this compound on Cell Cycle Phase Distribution in MDA-MB-231 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)Data not explicitly providedData not explicitly providedData not explicitly provided
This compound (100 µM)No significant change reportedStatistically Significant Decrease Statistically Significant Increase

Note: The primary study reported a statistically significant decrease in the S-phase population and a significant increase in the G2/M-phase population, indicative of a G2/M arrest.[2] Precise percentage values from the original data would be inserted here from the full publication.

Experimental Protocols

This section provides a detailed methodology for the cell cycle analysis of cancer cells treated with this compound using propidium iodide staining and flow cytometry.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line: MDA-MB-231 (or other cancer cell line of interest).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Plate cells in 6-well plates at a density of approximately 4 x 10⁵ cells per well in 2.5 mL of culture medium.

  • Adherence: Allow cells to adhere for 24 hours.

  • Treatment:

    • Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

    • Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 100 µM).

    • Prepare a vehicle control with the same final concentration of DMSO as the this compound-treated wells.

    • Remove the old medium from the wells and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours).

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is a compilation of standard procedures for PI staining.[1][2][4][5][6]

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

Procedure:

  • Harvesting Cells:

    • Aspirate the medium from the wells.

    • Wash the cells once with ice-cold PBS.

    • Add 500 µL of Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C to detach the cells.

    • Neutralize the trypsin with 1 mL of complete culture medium.

    • Transfer the cell suspension to a 15 mL conical tube.

  • Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 3 mL of ice-cold PBS.

    • Repeat the centrifugation and washing step.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 400 µL of ice-cold PBS.

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension. This ensures proper fixation and minimizes cell clumping.[4]

    • Incubate the cells on ice for at least 30 minutes. (Cells can be stored at 4°C in 70% ethanol for several weeks).[4]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the less dense, fixed cells.

    • Carefully discard the ethanol supernatant.

    • Wash the cell pellet twice with 3 mL of ice-cold PBS.

    • Resuspend the cell pellet in 50 µL of RNase A solution to ensure only DNA is stained.[4]

    • Add 400 µL of PI staining solution and mix well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel.

    • Use pulse processing (e.g., plotting pulse width vs. pulse area) to exclude doublets and cell aggregates from the analysis.

    • The resulting DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells.[4]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_culture Cell Culture & Treatment cluster_staining Cell Staining cluster_analysis Data Acquisition & Analysis A Seed MDA-MB-231 cells in 6-well plates B Incubate for 24h for adherence A->B C Treat with 100 µM this compound or DMSO (Vehicle) B->C D Incubate for 24h C->D E Harvest and wash cells with PBS D->E F Fix cells in ice-cold 70% Ethanol E->F G Treat with RNase A F->G H Stain with Propidium Iodide (PI) G->H I Acquire data on a flow cytometer H->I J Gate on single cells I->J K Analyze DNA content histogram J->K L Quantify G0/G1, S, and G2/M populations K->L

Caption: Workflow for cell cycle analysis of this compound-treated cancer cells.

Proposed Signaling Pathway for this compound-Induced G2/M Arrest

While the precise signaling pathway for this compound-induced cell cycle arrest is still under investigation, evidence from related depsidone compounds suggests a potential role for the PI3K/Akt pathway. Inhibition of this pathway can lead to the upregulation of cell cycle inhibitors.

G This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt CDK1 CDK1 Akt->CDK1 (Probable Inhibition) G2M_Arrest G2/M Phase Arrest CDK1->G2M_Arrest CyclinB1 Cyclin B1 CyclinB1->CDK1

Caption: Proposed pathway of this compound-induced G2/M cell cycle arrest.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Unguinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguinol, a depsidone isolated from Aspergillus unguis, has demonstrated promising in vitro biological activities, including antifungal and anticancer properties.[1][2] Specifically, it has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and has been observed to induce apoptosis and cell cycle arrest in triple-negative breast cancer (TNBC) cell lines.[1][3] To further evaluate its therapeutic potential, robust in vivo models are essential. This document provides detailed application notes and protocols for establishing murine models to test the efficacy of this compound against cutaneous candidiasis and triple-negative breast cancer.

Proposed In Vivo Models

Based on the in vitro activity profile of this compound, two primary in vivo models are proposed:

  • Murine Model of Cutaneous Candidiasis: To evaluate the antifungal efficacy of this compound.

  • Murine Xenograft Model of Triple-Negative Breast Cancer: To assess the anticancer activity of this compound.

Preclinical Formulation and Pharmacokinetics

A critical prerequisite for in vivo testing is the development of a suitable formulation for this compound and an understanding of its pharmacokinetic (PK) profile.

Formulation Development

The choice of vehicle for in vivo administration will depend on the physicochemical properties of this compound. A tiered approach to formulation development is recommended:

  • Solubility Assessment: Determine the solubility of this compound in a panel of pharmaceutically acceptable vehicles (e.g., saline, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and various oils).

  • Vehicle Selection: Based on the solubility data, select a vehicle that allows for the desired concentration of this compound to be administered in a reasonable volume. For topical administration in the fungal model, a cream or ointment base may be suitable. For systemic administration in the cancer model, an injectable formulation will be required. The pH and osmolality of the final formulation should be adjusted to be within a physiologically tolerable range to minimize local irritation.[4]

  • Stability Studies: Assess the stability of the final formulation under the intended storage and experimental conditions.

Pharmacokinetic Studies

Preliminary PK studies in mice are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This information will inform the dosing regimen for the efficacy studies.

Protocol for Preliminary Pharmacokinetic Study:

  • Animal Model: Healthy BALB/c mice (6-8 weeks old).

  • Administration: Administer a single dose of the this compound formulation via the intended route (e.g., intravenous, intraperitoneal, or oral).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze plasma samples for this compound concentration using a validated analytical method, such as high-performance liquid chromatography (HPLC).[5]

  • Data Analysis: Calculate key PK parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Murine Model of Cutaneous Candidiasis: Application Notes and Protocol

This model will be used to evaluate the topical antifungal efficacy of this compound.

Application Notes
  • Fungal Strain: Candida albicans is a common causative agent of cutaneous candidiasis and is recommended for this model.[6]

  • Mouse Strain: C57BL/6 mice are a suitable strain for this model as they can establish a dermal infection without the need for immunosuppression.[6]

  • Route of Administration: Topical application of a this compound-formulated cream or ointment directly to the infected area.

  • Efficacy Endpoints: The primary endpoints for efficacy will be the reduction in fungal burden in the skin and improvement in clinical signs of infection.

Experimental Protocol

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • Sabouraud Dextrose Agar (SDA) and Broth (SDB)

  • Phosphate-buffered saline (PBS)

  • C57BL/6 mice (female, 6-8 weeks old)

  • Electric shaver

  • Gauze pads

  • This compound topical formulation

  • Vehicle control formulation

  • Positive control antifungal cream (e.g., clotrimazole)

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans on SDA plates at 37°C for 24-48 hours.

    • Inoculate a single colony into SDB and grow overnight at 37°C with shaking.

    • Wash the yeast cells with sterile PBS and adjust the concentration to 1 x 10⁸ cells/mL using a hemocytometer.

  • Infection:

    • Anesthetize the mice.

    • Shave a 2x2 cm area on the dorsal side of each mouse.

    • Gently abrade the shaved skin with a sterile gauze pad.

    • Apply 10 µL of the C. albicans suspension to the abraded skin.

  • Treatment:

    • Randomly divide the mice into treatment groups (e.g., Vehicle Control, this compound Low Dose, this compound High Dose, Positive Control).

    • Beginning 24 hours post-infection, apply a thin layer of the assigned treatment to the infected area once or twice daily for a predetermined duration (e.g., 7-14 days).

  • Efficacy Assessment:

    • Clinical Scoring: Visually assess the severity of the infection daily using a scoring system (e.g., 0 = no signs of infection, 1 = mild erythema, 2 = moderate erythema and scaling, 3 = severe erythema, scaling, and crusting).

    • Fungal Burden: At the end of the treatment period, euthanize the mice and excise the infected skin. Homogenize the tissue in sterile PBS, perform serial dilutions, and plate on SDA to determine the number of colony-forming units (CFU) per gram of tissue.

Data Presentation
Treatment GroupMean Clinical Score (Day X)Mean Fungal Burden (CFU/g tissue)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
Positive Control

Murine Xenograft Model of Triple-Negative Breast Cancer: Application Notes and Protocol

This model will be used to evaluate the systemic anticancer efficacy of this compound.

Application Notes
  • Cell Line: The MDA-MB-231 human breast cancer cell line is a well-established model for TNBC and has been used in in vitro studies with this compound.[1][7]

  • Mouse Strain: Immunocompromised mice, such as NOD/SCID or BALB/c nude mice, are required to prevent rejection of the human tumor xenograft.[8][9]

  • Route of Administration: Systemic administration (e.g., intravenous or intraperitoneal) of a sterile, injectable formulation of this compound.

  • Efficacy Endpoints: The primary endpoints will be the inhibition of tumor growth and improvement in overall survival.

Experimental Protocol

Materials:

  • MDA-MB-231 cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Matrigel

  • NOD/SCID or BALB/c nude mice (female, 6-8 weeks old)

  • Calipers

  • This compound injectable formulation

  • Vehicle control formulation

  • Positive control chemotherapeutic agent (e.g., doxorubicin)

Procedure:

  • Cell Culture and Implantation:

    • Culture MDA-MB-231 cells to ~80% confluency.

    • Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the mammary fat pad of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor development.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), measure the tumor volume using calipers (Volume = 0.52 x Length x Width²).

    • Randomize the mice into treatment groups.

    • Initiate treatment with the assigned formulation according to a predetermined schedule (e.g., daily, every other day).

  • Efficacy Assessment:

    • Tumor Volume: Measure the tumor volume 2-3 times per week.

    • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

    • Survival: Monitor the mice for signs of morbidity and euthanize them when they reach a predetermined endpoint (e.g., tumor volume > 1500 mm³, significant weight loss). Record the date of euthanasia for survival analysis.

    • Pharmacodynamic Markers: At the end of the study, tumors can be excised for analysis of pharmacodynamic markers, such as apoptosis (e.g., TUNEL staining) or cell proliferation (e.g., Ki-67 staining).

Data Presentation
Treatment GroupMean Tumor Volume (mm³) at Day XPercent Tumor Growth InhibitionMedian Survival (days)
Vehicle Control0%
This compound (Low Dose)
This compound (High Dose)
Positive Control

Signaling Pathway and Experimental Workflow Diagrams

Putative Anticancer Signaling Pathway of this compound

anticancer_pathway cluster_cell Cancer Cell This compound This compound AKT AKT This compound->AKT Inhibition? Cell_Membrane Cell Membrane Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits Cell_Cycle_Arrest Cell Cycle Arrest AKT->Cell_Cycle_Arrest Promotes Progression

Caption: Putative anticancer signaling pathway of this compound.

Experimental Workflow for In Vivo Antifungal Efficacy

antifungal_workflow Inoculum_Prep Inoculum Preparation (C. albicans) Infection Cutaneous Infection (Mice) Inoculum_Prep->Infection Treatment Topical Treatment (this compound/Controls) Infection->Treatment Assessment Efficacy Assessment Treatment->Assessment Clinical_Scoring Clinical Scoring Assessment->Clinical_Scoring Fungal_Burden Fungal Burden (CFU) Assessment->Fungal_Burden

Caption: Experimental workflow for in vivo antifungal efficacy testing.

Experimental Workflow for In Vivo Anticancer Efficacy

anticancer_workflow Cell_Culture Cell Culture (MDA-MB-231) Implantation Tumor Implantation (Mice) Cell_Culture->Implantation Treatment Systemic Treatment (this compound/Controls) Implantation->Treatment Assessment Efficacy Assessment Treatment->Assessment Tumor_Volume Tumor Volume Assessment->Tumor_Volume Survival Survival Analysis Assessment->Survival PD_Markers Pharmacodynamic Markers Assessment->PD_Markers

Caption: Experimental workflow for in vivo anticancer efficacy testing.

References

Application Notes & Protocols: Formulation of Unguinol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The successful preclinical evaluation of novel therapeutic agents is contingent upon the development of appropriate formulations that ensure adequate systemic exposure in animal models. This document provides a detailed guide for the formulation of Unguinol, a hypothetical hydrophobic investigational drug, for preclinical research. It outlines strategies for solubility enhancement, detailed experimental protocols for formulation preparation and characterization, and methods for in vitro and in vivo evaluation. The protocols and data presentation are intended to serve as a comprehensive resource for researchers working with poorly soluble compounds.

Introduction to this compound and Formulation Challenges

This compound is a novel synthetic compound with promising therapeutic potential. However, its development is challenged by its poor aqueous solubility, which is a common characteristic of many new chemical entities (NCEs) and can lead to low and variable oral bioavailability.[1][2][3] To enable robust preclinical evaluation of this compound's pharmacokinetics (PK), pharmacodynamics (PD), and toxicology, a suitable formulation that enhances its solubility and/or dissolution rate is essential.[4][5]

This document will focus on two common formulation strategies for poorly soluble compounds: a co-solvent-based solution for intravenous (IV) administration and a nanosuspension for oral (PO) administration.

Preformulation Studies

Before developing a formulation, it is crucial to characterize the physicochemical properties of the drug substance.

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

ParameterValueMethod
Molecular Weight450.5 g/mol LC-MS
LogP4.2Calculated
Aqueous Solubility< 0.1 µg/mLShake-flask method
pKa6.5Potentiometric titration
Melting Point185 °CDifferential Scanning Calorimetry (DSC)
Biopharmaceutical Classification System (BCS)Class IIBased on solubility and permeability data

Formulation Development

Solubility Screening

The first step in formulation development is to assess the solubility of this compound in various pharmaceutically acceptable excipients.

Protocol 1: Solubility Screening

  • Weigh 10 mg of this compound into separate 2 mL glass vials.

  • Add 1 mL of each selected vehicle (e.g., water, PBS pH 7.4, PEG 400, Propylene Glycol, Solutol HS 15, Cremophor EL, Tween 80, Captisol®).

  • Vortex the vials for 30 seconds.

  • Place the vials in a shaker incubator at 25°C for 24 hours to reach equilibrium.

  • After 24 hours, visually inspect for undissolved particles.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Collect the supernatant and analyze the concentration of this compound using a validated HPLC method.

Table 2: Solubility of this compound in Various Vehicles (Hypothetical Data)

VehicleSolubility (mg/mL)
Water< 0.001
PBS pH 7.4< 0.001
PEG 40025.4
Propylene Glycol15.8
Solutol HS 15 (10% in water)5.2
Cremophor EL (10% in water)4.8
Tween 80 (10% in water)3.1
Captisol® (30% in water)18.9
Formulation for Intravenous Administration (Co-solvent approach)

For intravenous administration, a solution is the preferred dosage form to avoid capillary blockade.[2][4] Based on the solubility data, a co-solvent system can be developed.

Protocol 2: Preparation of a Co-solvent-based IV Formulation

  • Prepare the co-solvent vehicle by mixing 40% PEG 400, 10% Solutol HS 15, and 50% Water for Injection (WFI).

  • Weigh the required amount of this compound to achieve a final concentration of 2 mg/mL.

  • Add the this compound to the co-solvent vehicle.

  • Vortex and sonicate until the drug is completely dissolved.

  • Filter the solution through a 0.22 µm sterile filter into a sterile vial.

  • Store at 4°C, protected from light.

Formulation for Oral Administration (Nanosuspension)

To improve oral bioavailability of a BCS Class II compound, increasing the dissolution rate by reducing particle size is a common strategy.[2] Nanosuspensions are a viable approach for this.[2][5]

Protocol 3: Preparation of an Oral Nanosuspension by Wet Milling

  • Prepare a 2% (w/v) stabilizer solution (e.g., Poloxamer 188) in deionized water.

  • Disperse 1% (w/v) of this compound in the stabilizer solution.

  • Homogenize the suspension using a high-shear homogenizer for 10 minutes.

  • Transfer the pre-suspension to a wet milling chamber containing zirconium oxide beads (0.5 mm).

  • Mill the suspension at a high speed for 4-6 hours, maintaining the temperature below 10°C.

  • Periodically withdraw samples to measure particle size distribution using Dynamic Light Scattering (DLS).

  • Continue milling until the desired particle size (e.g., Z-average < 200 nm) is achieved.

  • Separate the nanosuspension from the milling beads.

  • Store the nanosuspension at 4°C.

In Vitro Characterization

Table 3: In Vitro Characterization of this compound Formulations (Hypothetical Data)

ParameterIV FormulationOral Nanosuspension
AppearanceClear, colorless solutionMilky white suspension
This compound Concentration2.0 ± 0.1 mg/mL10.1 ± 0.5 mg/mL
pH6.87.1
Osmolality310 mOsm/kgN/A
Particle Size (Z-average)N/A185 ± 15 nm
Polydispersity Index (PDI)N/A0.21 ± 0.05
Zeta PotentialN/A-25 ± 5 mV

In Vivo Preclinical Studies

The developed formulations are then used in animal studies to evaluate the pharmacokinetics and toxicology of this compound.

Pharmacokinetic (PK) Study

Protocol 4: In Vivo Pharmacokinetic Study in Rats

  • Use male Sprague-Dawley rats (n=3 per group), weighing 200-250g.

  • Fast the animals overnight before dosing.

  • IV Group: Administer the IV formulation of this compound at a dose of 2 mg/kg via the tail vein.

  • PO Group: Administer the oral nanosuspension of this compound at a dose of 10 mg/kg via oral gavage.

  • Collect blood samples (approx. 0.2 mL) from the jugular vein at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma concentration of this compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters using non-compartmental analysis.[6]

Table 4: Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)

ParameterIV Administration (2 mg/kg)Oral Administration (10 mg/kg)
Cmax (ng/mL)1520 ± 210850 ± 150
Tmax (h)0.082.0
AUC(0-t) (ngh/mL)2850 ± 4505700 ± 980
AUC(0-inf) (ngh/mL)2910 ± 4705850 ± 1020
t1/2 (h)3.5 ± 0.84.1 ± 1.1
CL (L/h/kg)0.69 ± 0.11-
Vd (L/kg)3.4 ± 0.6-
Bioavailability (%)-40.2
Toxicology Study

Protocol 5: Acute Toxicity Study in Mice

  • Use male BALB/c mice (n=5 per group), weighing 20-25g.

  • Administer single doses of the this compound oral nanosuspension at 50, 100, and 200 mg/kg.

  • Include a vehicle control group.

  • Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.

  • At the end of the study, perform a gross necropsy.

Visualizations

G cluster_0 Preformulation cluster_1 Formulation Development cluster_2 In Vitro Characterization cluster_3 In Vivo Studies physchem Physicochemical Characterization sol_screen Solubility Screening physchem->sol_screen iv_form IV Formulation (Co-solvent) sol_screen->iv_form po_form Oral Formulation (Nanosuspension) sol_screen->po_form iv_char Characterize IV Formulation iv_form->iv_char po_char Characterize Oral Formulation po_form->po_char pk_study Pharmacokinetic Study iv_char->pk_study po_char->pk_study tox_study Toxicology Study po_char->tox_study

Caption: Experimental workflow for preclinical formulation development.

G This compound This compound EGFR EGFR This compound->EGFR Inhibits Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical signaling pathway modulated by this compound.

Conclusion

The development of a suitable formulation is a critical step in the preclinical evaluation of poorly soluble compounds like this compound. The protocols and strategies outlined in this document provide a framework for developing and characterizing formulations for both intravenous and oral administration. The hypothetical data presented in the tables illustrate the expected outcomes of these experiments and highlight the importance of a systematic approach to formulation development to ensure reliable and reproducible preclinical data.

References

Application Notes & Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Unguinol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Unguinol is a depsidone, a class of polyketide secondary metabolites, isolated from the fungus Aspergillus unguis.[1][2] Depsidones, including this compound, have garnered significant interest in the scientific community due to their diverse biological activities. Research has indicated their potential as cytotoxic agents against cancer cell lines, making them promising candidates for further investigation in oncology.[1][2] Specifically, studies have explored the anti-tumor properties of this compound in triple-negative breast cancer cells. Furthermore, depsidones from A. unguis have been shown to stimulate glucose uptake, suggesting a potential role in managing metabolic disorders.[1] Given its therapeutic potential, accurate and reliable quantitative analysis of this compound is crucial for quality control, pharmacokinetic studies, and mechanism of action elucidation. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of such fungal secondary metabolites.

This document provides a detailed application note and protocol for the HPLC analysis of this compound, including a proposed method based on established techniques for similar compounds, sample preparation guidelines, and visualization of a relevant biological pathway.

Experimental Protocols

Proposed HPLC Method for this compound Analysis

While a specific, validated HPLC method for this compound is not widely published, the following protocol is proposed based on methods developed for other fungal secondary metabolites, particularly depsidones and other phenolic compounds. This method should be validated in-house prior to routine use.

Chromatographic Conditions:

ParameterRecommended Setting
HPLC System Agilent 1200 Series or equivalent with DAD/UV detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimized based on UV scan of this compound standard)
Injection Volume 10 µL
Standard and Sample Preparation

Standard Preparation:

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve it in 10 mL of HPLC-grade methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Fungal Culture):

  • Extraction:

    • Lyophilize the fungal mycelium or culture broth.

    • Extract a known amount of the dried material (e.g., 1 g) with a suitable organic solvent such as ethyl acetate or methanol (e.g., 3 x 20 mL) using sonication or shaking for 30 minutes per extraction.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Cleanup (if necessary):

    • For complex matrices, a solid-phase extraction (SPE) step may be beneficial to remove interfering compounds. A C18 SPE cartridge can be used.

    • Condition the SPE cartridge with methanol followed by water.

    • Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar impurities.

    • Elute this compound with a stronger solvent (e.g., acetonitrile or methanol).

  • Final Preparation:

    • Dissolve the dried crude or purified extract in a known volume of the initial mobile phase.

    • Filter the solution through a 0.22 µm syringe filter prior to injection into the HPLC system.[3]

Data Presentation

The following table represents an example of quantitative data that could be obtained from a validated HPLC method for this compound.

Table 1: Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%
Retention Time ~18.5 min (example)

Visualization

Experimental Workflow for HPLC Analysis of this compound

The following diagram illustrates the general workflow for the HPLC analysis of this compound from a fungal culture.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Fungal Culture (Aspergillus unguis) B Lyophilization A->B C Solvent Extraction (e.g., Ethyl Acetate) B->C D Crude Extract C->D E Solid-Phase Extraction (SPE) Cleanup (Optional) D->E G Dissolution in Mobile Phase D->G F Purified Extract E->F F->G H Filtration (0.22 µm) G->H I Sample for HPLC H->I J HPLC Injection I->J K C18 Reversed-Phase Separation J->K L UV/DAD Detection K->L M Data Acquisition L->M N Peak Identification (vs. Standard) M->N O Quantification (Calibration Curve) N->O P Report Generation O->P

Caption: Workflow for this compound HPLC analysis.

Signaling Pathway Influenced by Depsidones

Depsidones isolated from A. unguis have been reported to stimulate glucose uptake via the insulin/AKT signaling pathway.[4] The following diagram illustrates a simplified representation of this pathway.

G cluster_pathway Insulin/AKT Signaling Pathway Insulin Insulin / Depsidone (e.g., this compound) IR Insulin Receptor (IR) Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylation GLUT4_translocation GLUT4 Translocation pAKT->GLUT4_translocation GLUT4_vesicle GLUT4 Vesicles GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: Simplified Insulin/AKT signaling pathway.

References

Application Notes & Protocols for Quantifying Unguinol Concentration in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unguinol, a naturally occurring depsidone isolated from fungi such as Aspergillus unguis, has garnered significant interest within the scientific community due to its diverse biological activities.[1][2][3] Research has demonstrated its potential as an antibacterial agent, exhibiting efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[1] Furthermore, studies have explored its anti-tumor properties, including the induction of cell cycle arrest in triple-negative breast cancer cells.[4] More recently, this compound and other fungal depsidones have been shown to stimulate glucose uptake in adipocytes through the AKT signaling pathway, suggesting a potential role in glycemic control.[5]

Given its therapeutic potential, the accurate quantification of this compound in biological samples (e.g., plasma, serum, tissue homogenates) is crucial for preclinical and clinical research. This document provides detailed application notes and example protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).

Quantitative Data Summary

The following tables present hypothetical, yet realistic, quantitative data for the analysis of this compound in spiked human plasma samples using the described methods. These tables are intended to serve as a reference for expected performance characteristics of each assay.

Table 1: HPLC-MS/MS Method Performance

ParameterValue
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy at LLOQ85% - 115%
Precision at LLOQ (CV%)< 20%
Accuracy (QC Low, Mid, High)90% - 110%
Precision (QC Low, Mid, High) (CV%)< 15%
Matrix EffectMinimal (<15%)
Recovery> 85%

Table 2: HPLC-UV Method Performance

ParameterValue
Linearity Range10 - 5000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)10 ng/mL
Accuracy at LLOQ80% - 120%
Precision at LLOQ (CV%)< 20%
Accuracy (QC Low, Mid, High)85% - 115%
Precision (QC Low, Mid, High) (CV%)< 15%
Recovery> 80%

Table 3: ELISA Method Performance

ParameterValue
Assay Range0.5 - 100 ng/mL
IC50~10 ng/mL
Limit of Detection (LOD)0.2 ng/mL
Intra-assay Precision (CV%)< 10%
Inter-assay Precision (CV%)< 15%
SpecificityHigh (minimal cross-reactivity)
Sample Volume50 µL

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the known signaling pathway of this compound and the general experimental workflows for its quantification.

Unguinol_Signaling_Pathway cluster_cell Adipocyte Insulin Insulin IR Insulin Receptor Insulin->IR Binds This compound This compound AKT AKT This compound->AKT Stimulates IR->AKT Activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle Promotes Translocation GLUT4_membrane GLUT4 GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake Glucose Glucose Glucose->GLUT4_membrane Enters cell via

Caption: this compound stimulates the AKT signaling pathway, promoting GLUT4 translocation and glucose uptake in adipocytes.

HPLC_Workflow Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with Internal Standard (IS) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction) Spike->Extraction HPLC HPLC Separation (Reversed-Phase C18) Extraction->HPLC Detection Detection (MS/MS or UV) HPLC->Detection Quant Data Analysis & Quantification Detection->Quant

Caption: General workflow for the quantification of this compound using HPLC-based methods.

ELISA_Workflow Coating Coat plate with This compound-protein conjugate Blocking Block non-specific binding sites Coating->Blocking Incubation Add sample/standard and anti-Unguinol antibody Blocking->Incubation Secondary_Ab Add enzyme-conjugated secondary antibody Incubation->Secondary_Ab Substrate Add substrate and measure signal Secondary_Ab->Substrate Analysis Calculate this compound concentration Substrate->Analysis

References

Troubleshooting & Optimization

improving the yield of Unguinol from fungal fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Unguinol from Aspergillus unguis fermentation.

Troubleshooting Guide & FAQs

Low or No this compound Yield

Q1: I am not detecting any this compound in my Aspergillus unguis culture extracts. What are the potential causes and solutions?

A1: Low or no yield of this compound can stem from several factors, from the fungal strain itself to the culture conditions. Here are some common issues and troubleshooting steps:

  • Strain Viability and Identity: Ensure your Aspergillus unguis strain is viable and correctly identified. Sub-culturing the fungus multiple times can sometimes lead to a decrease in secondary metabolite production. It is advisable to use a fresh culture from a cryopreserved stock.

  • Inappropriate Culture Medium: The composition of the culture medium is critical for secondary metabolite production. Aspergillus unguis may produce different metabolites depending on the available nutrients.[1] For instance, cultivation in a medium containing potassium iodide (KI) has been shown to favor the production of the non-halogenated depsidone, this compound.[2]

  • Suboptimal Fermentation Parameters: Physical parameters such as pH, temperature, and aeration play a crucial role. The optimal temperature for the growth of Aspergillus unguis is around 30°C.[3] However, the optimal temperature for this compound production might differ. A systematic optimization of these parameters is recommended.

  • Silent Biosynthetic Gene Clusters: Many fungal biosynthetic gene clusters for secondary metabolites are silent or expressed at very low levels under standard laboratory conditions.[4] Strategies like the "One Strain Many Compounds" (OSMAC) approach or epigenetic modification can be employed to activate these silent gene clusters.

Improving this compound Yield

Q2: My this compound yield is consistently low. How can I optimize the fermentation conditions to improve it?

A2: Optimizing fermentation conditions is a multi-step process that involves systematically evaluating the influence of various factors.

  • Media Composition: The choice of carbon and nitrogen sources can significantly impact the yield of secondary metabolites. It is recommended to screen different carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate) to identify the optimal combination for this compound production.

  • OSMAC Approach: The "One Strain Many Compounds" (OSMAC) strategy is a powerful tool for enhancing the production of secondary metabolites.[4][5][6][7] This involves systematically altering one culture parameter at a time, such as the media composition, temperature, pH, and aeration, to explore a wider range of metabolic outputs.

  • Epigenetic Modification: The use of epigenetic modifiers, such as DNA methyltransferase (DNMT) inhibitors (e.g., 5-azacytidine) and histone deacetylase (HDAC) inhibitors (e.g., sodium butyrate, suberoylanilide hydroxamic acid), can activate silent biosynthetic gene clusters and enhance the production of secondary metabolites.[8]

  • Precursor Feeding: Supplying biosynthetic precursors to the culture medium can also enhance the yield of the target metabolite. For depsidones like this compound, precursors could include derivatives of orsellinic acid.

Experimental Workflow for Yield Optimization

The following diagram outlines a general workflow for optimizing this compound yield:

G cluster_0 Phase 1: Baseline Production cluster_1 Phase 2: Optimization Strategy cluster_2 Phase 3: Analysis and Selection A Inoculate A. unguis in a standard medium (e.g., PDB) B Ferment under standard conditions (e.g., 28°C, 150 rpm) A->B C Extract and quantify this compound (Baseline Yield) B->C D OSMAC Approach: Vary media components, pH, temperature C->D Low Yield G Ferment under modified conditions D->G E Epigenetic Modification: Add HDAC/DNMT inhibitors E->G F Precursor Feeding: Add potential precursors F->G H Extract and quantify this compound G->H I Compare yields and select optimal conditions H->I I->C Iterate for further optimization

Figure 1: Experimental workflow for this compound yield optimization.

Quantitative Data on this compound Production

The following tables provide illustrative data on the effects of different fermentation parameters on this compound yield. Note: This data is hypothetical and for illustrative purposes to demonstrate potential trends. Actual yields will vary depending on the specific experimental conditions.

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (20 g/L)Biomass (g/L)This compound Yield (mg/L)
Glucose12.535
Sucrose11.848
Maltose14.265
Soluble Starch10.522

Table 2: Effect of Nitrogen Source on this compound Yield

Nitrogen Source (10 g/L)Biomass (g/L)This compound Yield (mg/L)
Peptone13.172
Yeast Extract15.385
Ammonium Sulfate9.840
Sodium Nitrate8.532

Table 3: Effect of pH and Temperature on this compound Yield

Temperature (°C)pHBiomass (g/L)This compound Yield (mg/L)
255.511.568
256.512.175
305.514.888
306.515.595
355.513.270
356.513.878

Experimental Protocols

Protocol 1: General Fermentation for this compound Production
  • Inoculum Preparation:

    • Aseptically transfer a small piece of a mature Aspergillus unguis culture from a potato dextrose agar (PDA) plate into a 250 mL Erlenmeyer flask containing 50 mL of potato dextrose broth (PDB).

    • Incubate the flask at 28-30°C on a rotary shaker at 150 rpm for 3-4 days to obtain a seed culture.

  • Production Fermentation:

    • Prepare the production medium. A suitable medium could be a modified Czapek-Dox broth containing:

      • Sucrose: 30 g/L

      • NaNO₃: 3 g/L

      • K₂HPO₄: 1 g/L

      • MgSO₄·7H₂O: 0.5 g/L

      • KCl: 0.5 g/L

      • FeSO₄·7H₂O: 0.01 g/L

      • Yeast Extract: 5 g/L

      • Potassium Iodide (KI): 0.1 g/L

    • Adjust the pH of the medium to 6.0 before autoclaving.

    • Inoculate 1 L of the production medium in a 2 L Erlenmeyer flask with 5% (v/v) of the seed culture.

    • Incubate the production culture at 28-30°C on a rotary shaker at 150 rpm for 10-14 days.

  • Extraction and Analysis:

    • After the fermentation period, separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

    • Extract the mycelium with methanol or acetone, followed by evaporation of the solvent.

    • Analyze the crude extracts for the presence of this compound using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: OSMAC Approach for Enhancing this compound Production
  • Establish Baseline: Perform a baseline fermentation using the protocol described above and quantify the this compound yield.

  • Vary Media Components:

    • Prepare a series of production media, each with a different carbon source (e.g., glucose, fructose, galactose, starch at 30 g/L) while keeping other components constant.

    • Similarly, prepare another series of media with different nitrogen sources (e.g., peptone, tryptone, ammonium chloride, urea at 10 g/L).

    • Inoculate and ferment each medium as described in the general protocol.

    • Extract and quantify the this compound yield for each condition to identify the optimal carbon and nitrogen sources.

  • Vary Physical Parameters:

    • Using the optimized medium from the previous step, set up parallel fermentations at different temperatures (e.g., 20°C, 25°C, 30°C, 35°C) and initial pH values (e.g., 5.0, 6.0, 7.0, 8.0).

    • Ferment, extract, and quantify the this compound yield to determine the optimal temperature and pH.

  • Scale-up: Once the optimal conditions are identified, they can be scaled up to a larger fermenter for increased production.

Signaling Pathways

The biosynthesis of depsidones, the class of compounds to which this compound belongs, is generally understood to originate from the polyketide pathway. While a specific regulatory pathway for this compound has not been fully elucidated, a plausible biosynthetic route can be proposed based on the known biosynthesis of other depsidones in Aspergillus species.[9][10][11]

The proposed pathway involves the action of a non-reducing polyketide synthase (NR-PKS) to form two different phenolic rings, which are then joined by an ester linkage to form a depside. A subsequent intramolecular oxidative coupling, likely catalyzed by a cytochrome P450 monooxygenase, forms the characteristic ether linkage of the depsidone structure.[10]

G cluster_pathway Proposed this compound Biosynthetic Pathway cluster_regulation Global Regulation AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Non-Reducing Polyketide Synthase (NR-PKS) AcetylCoA->PKS Orcinol Orcinol-derived aromatic ring PKS->Orcinol Orsellinic Orsellinic acid-derived aromatic ring PKS->Orsellinic Depside Depside intermediate Orcinol->Depside Orsellinic->Depside P450 Cytochrome P450 monooxygenase Depside->P450 This compound This compound P450->this compound EnvironmentalCues Environmental Cues (Nutrient availability, pH, Temperature) GlobalRegulators Global Regulators (e.g., LaeA, Velvet complex) EnvironmentalCues->GlobalRegulators GeneExpression Biosynthetic Gene Cluster Expression GlobalRegulators->GeneExpression GeneExpression->PKS

Figure 2: Proposed biosynthetic pathway and regulation of this compound.

References

overcoming instability of Unguinol in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential instability issues with Unguinol during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a depsidone, a type of polyphenolic compound, originally isolated from the fungus Aspergillus unguis.[1] It has been reported to exhibit a range of biological activities, including weak antibacterial effects, potential as a herbicide target, and anti-cancer properties.[1] In cancer cell lines, this compound has been shown to induce apoptosis (programmed cell death) and cell cycle arrest.[2]

Q2: What is the general stability of this compound?

According to available safety data, this compound is considered chemically stable if used according to standard specifications, with no dangerous decomposition products known under normal handling conditions. However, as a polyphenolic compound, its stability can be influenced by environmental factors.

Q3: What are the recommended solvents for dissolving this compound?

This compound is soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3] For biological experiments, DMSO is a commonly used solvent for depsidones. It is advisable to keep stock solutions in the dark at -20°C and minimize freeze-thaw cycles.[4]

Q4: Are there any known incompatibilities for this compound?

No specific incompatible materials have been reported for this compound. However, as a general precaution when working with phenolic compounds, it is advisable to avoid strong oxidizing agents and highly alkaline conditions, which can promote degradation.[5][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, likely due to its potential instability under certain conditions.

Issue Potential Cause Troubleshooting Steps
Loss of biological activity in experiments Degradation of this compound due to improper storage or handling.- Storage: Ensure this compound stock solutions, particularly in DMSO, are stored at -20°C or -80°C in tightly sealed, light-protected vials.[4]- Freeze-Thaw Cycles: Aliquot stock solutions to minimize repeated freeze-thaw cycles.[4]- Working Solutions: Prepare fresh working solutions from stock for each experiment.
Precipitation of this compound in aqueous media Low solubility of this compound in aqueous buffers.- Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and sufficient to maintain this compound's solubility.- Sonication: Briefly sonicate the final solution to aid dissolution, but be mindful of potential heat generation.- pH of Media: Check the pH of your culture media or buffer. While specific data for this compound is unavailable, some phenolic compounds are less stable at higher pH.[5][6]
Inconsistent experimental results Degradation of this compound due to exposure to light, high temperatures, or oxygen.- Light Protection: Conduct experiments, especially long-term incubations, in the dark or under subdued light conditions. Polyphenolic compounds can be light-sensitive.[7]- Temperature Control: Avoid exposing this compound solutions to high temperatures (e.g., above 40°C).[7]- Oxygen Exposure: For long-term experiments, consider using deoxygenated buffers or an anaerobic chamber, as polyphenols can be susceptible to oxidation.[7]
Color change in this compound solution Oxidation of the phenolic groups in the this compound structure.- Antioxidants: In cell-free assays, consider the addition of a mild antioxidant, ensuring it does not interfere with the experiment.- Inert Atmosphere: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a significant concern.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes

    • Calibrated micropipettes

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the solid is completely dissolved.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Cell-Based Assay with this compound
  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Cell culture medium appropriate for the cell line

    • Cultured cells in multi-well plates

    • Sterile, light-protected tubes for dilutions

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature, protected from light.

    • Prepare serial dilutions of the this compound stock solution in cell culture medium in sterile, light-protected tubes. Ensure the final DMSO concentration in the highest treatment dose is non-toxic to the cells (typically ≤ 0.5%).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound treatment.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired experimental duration in a cell culture incubator, ensuring the plate is protected from direct light.

    • Proceed with the specific downstream analysis (e.g., cell viability assay, flow cytometry for cell cycle analysis, or Western blotting for apoptosis markers).

Signaling Pathways and Experimental Workflows

Unguinol_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Pro-caspase-8 Pro-caspase-8 DISC Formation->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 This compound This compound This compound->Cellular Stress induces Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Unguinol_CellCycle_Pathway This compound This compound p53 p53 This compound->p53 activates p21 p21 p53->p21 upregulates Cyclin/CDK Complexes Cyclin/CDK Complexes p21->Cyclin/CDK Complexes inhibits Cell Cycle Progression Cell Cycle Progression Cyclin/CDK Complexes->Cell Cycle Progression drives G1/S or G2/M Arrest G1/S or G2/M Arrest Cyclin/CDK Complexes->G1/S or G2/M Arrest inhibition leads to

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Working_Dilutions Prepare Working Dilutions in Media Stock_Solution->Working_Dilutions Cell_Treatment Treat Cells with This compound/Vehicle Working_Dilutions->Cell_Treatment Incubation Incubate (Light Protected) Cell_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, SRB) Incubation->Viability_Assay Flow_Cytometry Flow Cytometry (Cell Cycle/Apoptosis) Incubation->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Incubation->Western_Blot

References

minimizing off-target effects of Unguinol in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Unguinol in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell-based assays?

A1: this compound is a naturally occurring depsidone, a class of polyphenolic compounds.[1] Its primary known mechanism of action in mammalian cells is the stimulation of glucose uptake. This is achieved, at least in part, through the activation of the insulin/AKT signaling pathway, which leads to the translocation of GLUT4 glucose transporters to the cell membrane.[2][3][4]

Q2: What are the potential off-target effects of this compound?

A2: While a comprehensive off-target profile for this compound has not been fully elucidated, potential off-target effects may arise from several sources:

  • Kinase Inhibition: Computational studies have suggested that depsidones, the class of compounds this compound belongs to, may act as inhibitors of Aurora A kinase.[5] As with many kinase inhibitors, this could lead to off-target effects on other kinases, impacting cell cycle regulation and other signaling pathways.[2][6]

  • Metabolic Enzyme Inhibition: this compound has been shown to inhibit pyruvate phosphate dikinase (PPDK), a plant enzyme.[7] While the direct relevance to mammalian cells is not confirmed, it suggests the potential for interaction with metabolic enzymes.

  • General Cytotoxicity: At higher concentrations, this compound can induce cytotoxicity. For example, in MDA-MB-231 breast cancer cells, this compound has a half-maximal inhibitory concentration (IC50) for cell viability of 81 µM.[6] This cytotoxicity could be due to off-target effects or an exaggeration of its on-target activity.

Q3: How can I minimize off-target effects of this compound in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are some key strategies:

  • Use the Lowest Effective Concentration: Determine the optimal concentration of this compound that elicits the desired on-target effect (e.g., increased glucose uptake or AKT phosphorylation) without causing significant cytotoxicity.

  • Perform Dose-Response Curves: Always perform a full dose-response curve for your primary endpoint to identify the EC50 (half-maximal effective concentration) and to observe the therapeutic window before signs of toxicity appear.

  • Include Counter-Screens: If you suspect off-target activity on a specific protein or pathway (e.g., Aurora A kinase), include a specific counter-assay to measure this effect directly.

  • Run Orthogonal Assays: Confirm your findings using a different assay that measures the same biological outcome but through a different mechanism. For example, if you are measuring AKT activation by Western blot for phospho-AKT, you could use an in-cell ELISA or a downstream functional assay.

  • Assess Cellular Health: Always run a general cytotoxicity assay, such as an MTT or LDH release assay, in parallel with your primary experiment to monitor the overall health of the cells.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected Cytotoxicity at Low Concentrations Off-target toxicity.1. Verify the concentration of your this compound stock. 2. Perform a detailed dose-response cytotoxicity assay (e.g., MTT) to determine the precise IC50 in your cell line. 3. Consider running a kinase selectivity panel to identify potential off-target kinases.
Inconsistent Results Between Assays Assay-specific artifacts or off-target effects influencing one assay more than another.1. Carefully review the principles of each assay to identify potential interferences. 2. Use an orthogonal assay to confirm the on-target effect. For example, if measuring AKT phosphorylation, also measure the activity of a downstream target like GSK3β.
Lack of a Clear Dose-Response Compound instability, insolubility, or complex off-target pharmacology.1. Check the solubility of this compound in your cell culture medium. 2. Ensure the stability of this compound under your experimental conditions (time, temperature, light exposure). 3. Consider the possibility of a "bell-shaped" dose-response curve, which can occur with compounds having multiple targets.
Observed Phenotype Does Not Match Expected On-Target Effect The observed phenotype is dominated by an off-target effect.1. Use a known inhibitor of the suspected off-target pathway as a positive control to see if it phenocopies the effect of this compound. 2. Attempt to rescue the on-target phenotype by co-treatment with an antagonist for the suspected off-target.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: On-Target Activity of Depsidones

CompoundCell LineAssayConcentrationResultReference
This compound 3T3-L1 adipocytesGlucose Uptake3.1 µM124% of control[3]
Nidulin3T3-L1 adipocytesGlucose Uptake2.3 µM141% of control[3]
Nornidulin3T3-L1 adipocytesGlucose Uptake2.3 µM121% of control[3]
Nidulin3T3-L1 adipocytesGlucose Uptake2.8 µM~1.5-fold increase
Nidulin3T3-L1 adipocytesGlucose Uptake5.6 µM~1.5-fold increase
Nidulin3T3-L1 adipocytesGlucose Uptake11 µM~2-fold increase

Table 2: Off-Target and Cytotoxicity Data for this compound and Other Depsidones

CompoundTarget/AssayCell Line/SystemIC50 / EffectReference
This compound Cytotoxicity (MTT)MDA-MB-23181 µM[6]
This compound Pyruvate Phosphate DikinasePlant enzyme42.3 ± 0.8 μM[7]
Aspergillusidone DCytotoxicity (MTT)MDA-MB-23149 µM[6]
NidulinCytotoxicity3T3-L1 adipocytesSignificant decrease in viability at 45 µM[5]

Experimental Protocols

General Cytotoxicity Assessment using MTT Assay

This protocol provides a method to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Counter-Screening for Aurora A Kinase Inhibition (Luminescence-Based Assay)

This protocol is for an in vitro assay to determine if this compound inhibits Aurora A kinase activity.

Materials:

  • Recombinant human Aurora A kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Aurora A kinase substrate (e.g., Kemptide)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. Include a known Aurora A inhibitor as a positive control and a vehicle control (DMSO).

  • In a white 96-well plate, add the diluted this compound, positive control, or vehicle control.

  • Add the Aurora A kinase to each well (except for no-enzyme controls).

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the plate at 30°C for a predetermined optimal time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit. This typically involves adding a reagent to deplete unused ATP, followed by a reagent that converts ADP to ATP, which is then used to generate a luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of Aurora A kinase activity for each concentration of this compound and determine the IC50 value.

Visualizations

Signaling Pathway

AKT_Signaling_Pathway This compound This compound Receptor Insulin Receptor (or upstream activator) This compound->Receptor Activates PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT mTORC2->AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylation GLUT4_vesicle GLUT4 Vesicles pAKT->GLUT4_vesicle Promotes GLUT4_translocation GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_translocation Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: this compound-activated AKT signaling pathway leading to glucose uptake.

Experimental Workflow

Off_Target_Workflow start Start: this compound Treatment in Cell-Based Assay primary_assay Primary On-Target Assay (e.g., Glucose Uptake, p-AKT) start->primary_assay cytotoxicity_assay Parallel Cytotoxicity Assay (e.g., MTT, LDH) start->cytotoxicity_assay dose_response Dose-Response Curve primary_assay->dose_response evaluate_on_target Evaluate On-Target Effect (Determine EC50) dose_response->evaluate_on_target evaluate_toxicity Evaluate Cytotoxicity (Determine IC50) cytotoxicity_assay->evaluate_toxicity therapeutic_window Assess Therapeutic Window (IC50 vs. EC50) evaluate_on_target->therapeutic_window evaluate_toxicity->therapeutic_window off_target_suspected Off-Target Effect Suspected? therapeutic_window->off_target_suspected counter_screen Perform Counter-Screen (e.g., Kinase Assay) off_target_suspected->counter_screen Yes orthogonal_assay Perform Orthogonal Assay off_target_suspected->orthogonal_assay Yes analyze_results Analyze and Interpret Data off_target_suspected->analyze_results No counter_screen->analyze_results orthogonal_assay->analyze_results

Caption: Workflow for identifying and mitigating this compound's off-target effects.

Troubleshooting Logic

Troubleshooting_Tree start Unexpected Result with this compound q1 Is there high cytotoxicity? start->q1 a1_yes Concentration too high or off-target toxicity. q1->a1_yes Yes a1_no Issue with on-target readout. q1->a1_no No sol1 Lower concentration range. Run kinase/cytotoxicity screens. a1_yes->sol1 q2 Are results inconsistent between assays? a1_no->q2 a2_yes Assay artifact or off-target interference. q2->a2_yes Yes a2_no On-target effect is weak or absent. q2->a2_no No sol2 Use orthogonal assay. Check for compound interference. a2_yes->sol2 sol3 Verify compound activity. Optimize assay conditions. a2_no->sol3

Caption: Decision tree for troubleshooting unexpected results with this compound.

References

Technical Support Center: Enhancing the Bioavailability of Unguinol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Unguinol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the bioavailability of this compound, a compound with significant therapeutic potential but known for its poor aqueous solubility and limited systemic absorption.

This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the low bioavailability of this compound?

The low bioavailability of this compound is primarily attributed to its poor aqueous solubility, which limits its dissolution in the gastrointestinal fluids.[1][2][3] Additionally, its low permeability across the intestinal epithelium may also contribute to poor absorption.[4] The Biopharmaceutics Classification System (BCS) is a useful framework for categorizing drugs based on their solubility and permeability. This compound is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[5][6]

Q2: What are the general strategies to enhance the bioavailability of poorly soluble drugs like this compound?

Several strategies can be employed to improve the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Physical Modifications: These approaches focus on altering the physical properties of the drug substance to improve its dissolution rate. Key techniques include:

    • Particle size reduction (micronization and nanonization).[1][7][8]

    • Modification of the crystal habit (polymorphs, amorphous forms).[1]

    • Solid dispersions.[1][3]

  • Chemical Modifications: These strategies involve altering the chemical structure of the drug to enhance its solubility or permeability. Common methods include:

    • Salt formation.[9]

    • Prodrug design.[9][10]

    • Co-crystallization.[3][9]

  • Formulation-Based Approaches: These techniques involve incorporating the drug into advanced delivery systems. Popular examples are:

    • Lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).[1][7][11]

    • Complexation with cyclodextrins.[1][11][12]

    • Nanoparticle-based drug delivery systems (e.g., liposomes, solid lipid nanoparticles).[11][13][14]

Q3: How do I choose the most appropriate bioavailability enhancement strategy for this compound?

The selection of an appropriate strategy depends on the specific physicochemical properties of this compound, the desired pharmacokinetic profile, and the intended dosage form.[3] A systematic approach involves:

  • Characterization of this compound: Determine its solubility, permeability (e.g., using Caco-2 cell assays), and solid-state properties (crystallinity, polymorphism).

  • Pre-formulation Studies: Screen various excipients and formulation approaches on a small scale to assess their potential to improve solubility and dissolution.

  • In Vitro-In Vivo Correlation (IVIVC): Establish a relationship between in vitro dissolution and in vivo bioavailability to guide formulation development.[3]

Troubleshooting Guides

Issue 1: Poor dissolution of this compound in vitro.

Possible Cause: High crystallinity and large particle size of the this compound drug substance.

Troubleshooting Steps:

  • Particle Size Reduction:

    • Micronization: Employ techniques like jet milling to reduce the particle size to the micron range.[11]

    • Nanonization: For a more significant increase in surface area, consider wet milling or high-pressure homogenization to create a nanosuspension.[7][11]

  • Amorphous Solid Dispersions:

    • Prepare a solid dispersion of this compound in a hydrophilic polymer matrix (e.g., PVP, HPMC) using methods like spray drying or hot-melt extrusion.[1][3] This will convert the crystalline drug into a more soluble amorphous form.

  • Complexation:

    • Investigate complexation with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes with improved aqueous solubility.[1][12]

Issue 2: Inconsistent and low in vivo absorption despite improved in vitro dissolution.

Possible Cause: Permeability-limited absorption or significant first-pass metabolism.

Troubleshooting Steps:

  • Permeability Enhancement:

    • Lipid-Based Formulations: Formulate this compound in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS).[1][11] These formulations can enhance absorption by presenting the drug in a solubilized form at the site of absorption and by interacting with the intestinal membrane.

    • Use of Permeation Enhancers: Include excipients known to enhance intestinal permeability in your formulation, but with caution regarding their potential toxicity.[11]

  • Addressing First-Pass Metabolism:

    • Prodrug Approach: Design a prodrug of this compound that is more readily absorbed and is converted to the active parent drug in vivo.[9][10]

    • Inhibition of Metabolic Enzymes: Co-administer this compound with a known inhibitor of the primary metabolizing enzymes (e.g., CYP3A4), though this approach requires careful consideration of potential drug-drug interactions.

Data Presentation

Table 1: Illustrative Data on this compound Solubility Enhancement

StrategyThis compound Concentration (µg/mL) in WaterFold Increase in Solubility
Unprocessed this compound0.51
Micronized this compound510
This compound Nanosuspension2550
This compound-HP-β-CD Complex50100
This compound in SEDDS>100>200

Table 2: Illustrative Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension504300100
Micronized Suspension1502900300
Nanosuspension4001.52400800
SEDDS Formulation800148001600

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
  • Preparation of Slurry: Disperse 5% (w/v) of this compound and 1% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.

  • Milling: Transfer the slurry to a bead mill containing zirconium oxide beads (0.5 mm diameter).

  • Process Parameters: Mill the suspension at 2000 rpm for 4 hours, maintaining the temperature below 10°C.

  • Characterization:

    • Measure the particle size and polydispersity index using dynamic light scattering.

    • Assess the zeta potential to evaluate the stability of the nanosuspension.

    • Confirm the absence of crystalline material using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Labrafac™), surfactants (e.g., Kolliphor® EL), and co-surfactants (e.g., Transcutol® HP).

  • Ternary Phase Diagram Construction:

    • Based on solubility data, construct a ternary phase diagram with the selected oil, surfactant, and co-surfactant to identify the self-emulsification region.

  • Formulation Preparation:

    • Select a ratio of oil, surfactant, and co-surfactant from the self-emulsification region.

    • Add this compound to the mixture and stir until a clear solution is obtained.

  • Characterization:

    • Self-Emulsification Assessment: Add the formulation to water under gentle agitation and observe the formation of a nanoemulsion.

    • Droplet Size Analysis: Measure the globule size of the resulting nanoemulsion using dynamic light scattering.

    • In Vitro Dissolution: Perform dissolution testing in a relevant medium (e.g., simulated gastric fluid followed by simulated intestinal fluid).

Visualizations

Bioavailability_Enhancement_Workflow cluster_problem Problem Identification cluster_characterization Physicochemical Characterization cluster_strategies Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Outcome Problem Low Bioavailability of this compound Solubility Solubility Assessment Problem->Solubility Permeability Permeability (e.g., Caco-2) Problem->Permeability SolidState Solid-State Analysis (XRD, DSC) Problem->SolidState Physical Physical Modification (Particle Size Reduction, Solid Dispersions) Solubility->Physical Chemical Chemical Modification (Salt Formation, Prodrugs) Solubility->Chemical Formulation Formulation Approach (SEDDS, Nanoparticles, Cyclodextrins) Solubility->Formulation Permeability->Physical Permeability->Chemical Permeability->Formulation SolidState->Physical SolidState->Chemical SolidState->Formulation InVitro In Vitro Dissolution Physical->InVitro Chemical->InVitro Formulation->InVitro InVivo In Vivo Pharmacokinetic Studies InVitro->InVivo Outcome Optimized this compound Formulation with Enhanced Bioavailability InVivo->Outcome

Caption: Workflow for selecting a bioavailability enhancement strategy for this compound.

SEDDS_Mechanism cluster_formulation Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_circulation Systemic Circulation SEDDS This compound in SEDDS (Oil + Surfactant + Co-surfactant) GI_Fluid GI Fluids SEDDS->GI_Fluid Dispersion Nanoemulsion Spontaneous Formation of Drug-Loaded Nanoemulsion GI_Fluid->Nanoemulsion Absorption Enhanced Absorption across Intestinal Epithelium Nanoemulsion->Absorption Bloodstream Increased this compound Concentration in Bloodstream Absorption->Bloodstream

Caption: Mechanism of bioavailability enhancement by SEDDS.

References

dealing with microbial contamination during Unguinol production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing microbial contamination during Unguinol production from Aspergillus unguis.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of microbial contamination in my Aspergillus unguis culture?

A1: Microbial contamination can manifest in several ways. Visual cues are often the first indication of a problem.

  • Bacterial Contamination: This may appear as cloudy or turbid growth in liquid cultures. On solid media, bacterial colonies can look slimy or mucoid and may be white or yellowish in color.[1] A sudden drop in the pH of the culture medium can also indicate bacterial contamination.

  • Fungal Cross-Contamination (e.g., Penicillium, other Aspergillus species): Foreign molds may appear as fuzzy or cottony growths with different colors (e.g., green, black, yellow) than the typical white to light green of A. unguis.[2] These contaminants can grow rapidly and overtake the culture.

  • Yeast Contamination: Yeast contamination can cause turbidity in liquid cultures, similar to bacteria. Under a microscope, yeasts appear as individual oval or spherical particles, which may be budding.[3]

Q2: What are the primary sources of contamination during this compound production?

A2: Contamination can be introduced at various stages of the production process. Key sources include:

  • Air: Airborne bacterial and fungal spores are ubiquitous and a major source of contamination.

  • Raw Materials: Media components, water, and glassware can harbor microbes if not properly sterilized.

  • Personnel: Operators can introduce microorganisms through improper aseptic techniques.

  • Equipment: Inadequately sterilized bioreactors, tubing, and sampling devices are common culprits.[4]

  • Inoculum: The seed culture of A. unguis itself may be contaminated.

Q3: How does microbial contamination affect this compound yield and purity?

A3: Microbial contamination can significantly impact your experiment's outcome:

  • Competition for Nutrients: Contaminants compete with A. unguis for essential nutrients in the culture medium, which can limit the growth of the production strain and, consequently, this compound synthesis.

  • Alteration of Culture Conditions: Contaminants can alter the pH of the medium, produce inhibitory compounds, or degrade this compound, leading to lower yields.

  • Difficulties in Downstream Processing: The presence of contaminating microorganisms and their metabolites can complicate the extraction and purification of this compound, potentially affecting the final product's purity.

Q4: Can I use antibiotics or antifungals to salvage a contaminated culture?

A4: While it is generally recommended to discard contaminated cultures to prevent further spread, in some cases, antimicrobial agents can be used. However, their effectiveness is not guaranteed, and they may also impact the growth of A. unguis and this compound production. Careful selection and validation are crucial. For bacterial contamination, broad-spectrum antibiotics that do not significantly affect fungal growth can be considered. For fungal cross-contamination, the choice of an antifungal agent is more challenging due to the close evolutionary relationship between fungi.

Troubleshooting Guides

Issue 1: Suspected Bacterial Contamination

Symptoms:

  • Cloudy appearance of liquid culture.

  • Slimy or mucoid colonies on solid media.

  • A rapid drop in the pH of the culture medium.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected bacterial contamination.

Issue 2: Suspected Fungal Cross-Contamination

Symptoms:

  • Presence of mold with a different color or morphology from A. unguis.

  • Rapid overgrowth of the contaminating fungus.

Logical Relationship Diagram:

Fungal_Contamination_Troubleshooting cluster_0 Identification & Assessment cluster_1 Remediation cluster_2 Prevention start Suspected Fungal Cross-Contamination confirm Confirm by Microscopic Examination start->confirm assess Assess Extent of Contamination confirm->assess discard Discard Contaminated Culture (Recommended) assess->discard attempt_rescue Attempt Rescue (High Risk) assess->attempt_rescue review_asepsis Review Aseptic Technique discard->review_asepsis subculture Subculture from Uncontaminated Area attempt_rescue->subculture antifungal Use of Selective Antifungal Agent attempt_rescue->antifungal subculture->review_asepsis antifungal->review_asepsis review_environment Review Environmental Monitoring Data review_asepsis->review_environment review_sterilization Review Sterilization Protocols review_environment->review_sterilization

Caption: Logical steps for addressing fungal cross-contamination.

Data on Antimicrobial Agents

The following tables provide a summary of common antimicrobial agents that can be considered for controlling contamination. Note: The efficacy of these agents against specific contaminants in your A. unguis culture should be validated in-house to avoid negative impacts on this compound production.

Table 1: Antibiotics for Bacterial Contamination Control

AntibioticTarget BacteriaTypical Concentration Range (µg/mL)Notes
ChloramphenicolGram-positive and Gram-negative10 - 50Broad-spectrum, generally low toxicity to fungi.
GentamicinGram-negative5 - 50Often used in combination with other antibiotics.
KanamycinGram-negative10 - 50Can be inhibitory to some fungal species at higher concentrations.
StreptomycinGram-negative30 - 100Can be used in combination with penicillin.

Table 2: Antifungal Agents for Fungal Cross-Contamination Control

Antifungal AgentTarget FungiTypical Concentration Range (µg/mL)Notes
NatamycinYeasts and Molds (e.g., Penicillium, Aspergillus)1 - 25Generally not active against bacteria.[4][5]
CycloheximideMost saprophytic fungi0.5 - 10Can inhibit the growth of some pathogenic fungi as well.[3] Caution: Can be toxic to A. unguis and should be used with extreme care after validation.

Experimental Protocols

Protocol 1: Sterility Testing of Culture Media

Objective: To confirm the sterility of the prepared culture medium before inoculation with Aspergillus unguis.

Materials:

  • Prepared culture medium (liquid or solid)

  • Sterile petri dishes (for liquid media testing)

  • Incubator set at 30°C and 37°C

  • Microscope

Procedure:

  • Aseptically dispense a representative sample (approximately 1-2 mL) of the liquid culture medium onto a sterile petri dish. For solid media, select a few plates from the sterilized batch.

  • Incubate the plates at 30°C for 3-5 days to check for fungal contamination.

  • Incubate a parallel set of plates or tubes of liquid media at 37°C for 2-3 days to check for bacterial contamination.

  • Visually inspect the plates/tubes daily for any signs of microbial growth (e.g., colonies, turbidity).

  • If any growth is observed, examine a sample under the microscope to identify the type of contaminant (bacterial, yeast, or mold).

  • If contamination is detected, discard the entire batch of media and review the sterilization procedure.

Protocol 2: Microbial Identification from a Contaminated Culture

Objective: To isolate and identify the contaminating microorganism.

Materials:

  • Contaminated A. unguis culture

  • Sterile inoculation loop or needle

  • General-purpose solid media plates (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi)

  • Microscope, slides, and coverslips

  • Staining reagents (e.g., Gram stain kit)

Procedure:

  • Under aseptic conditions, take a small sample of the contaminant from the culture using a sterile inoculation loop.

  • Streak the sample onto a fresh general-purpose agar plate.

  • Incubate the plate under conditions suitable for the suspected contaminant (e.g., 37°C for bacteria, 25-30°C for fungi).

  • Once colonies appear, perform a microscopic examination to observe the morphology of the microorganism.

  • For bacterial isolates, perform a Gram stain to determine the cell wall characteristics.

  • Further identification can be carried out using biochemical tests or molecular methods (e.g., 16S rRNA or ITS sequencing).

Protocol 3: Decontamination of a Contaminated Culture (Proceed with Caution)

Objective: To attempt to eliminate a low-level bacterial or fungal contaminant from a valuable A. unguis culture.

Materials:

  • Contaminated A. unguis culture

  • Sterile culture media (liquid or solid)

  • Appropriate antibiotic or antifungal agent (see tables above)

  • Sterile inoculation loop or needle

Procedure:

  • Prepare a fresh batch of culture medium containing the selected antimicrobial agent at the lowest effective concentration.

  • From the contaminated culture, carefully select a small piece of mycelium from an area that appears to be free of the contaminant.

  • Transfer the selected mycelium to the fresh medium containing the antimicrobial agent.

  • Incubate the culture under optimal conditions for A. unguis.

  • Observe the culture daily for the growth of A. unguis and any signs of the contaminant.

  • If the contaminant is suppressed and A. unguis grows well, subculture it onto a fresh medium without the antimicrobial agent to ensure the contaminant has been eliminated and that the fungus can grow without the selective pressure.

  • If the contamination persists, it is highly recommended to discard the culture.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Efficacy of Unguinol and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the anticancer properties of the natural depsidone, Unguinol, and the widely used chemotherapeutic agent, Doxorubicin. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to offer a comprehensive overview of their respective efficacies and mechanisms of action, supported by experimental data.

Executive Summary

Doxorubicin, a long-standing cornerstone of cancer chemotherapy, exhibits potent cytotoxic effects across a broad spectrum of malignancies. Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2] In contrast, this compound, a naturally occurring depsidone, has demonstrated anticancer properties with a distinct mechanistic profile. While also capable of inducing apoptosis and cell cycle arrest, its potency in vitro appears to be significantly lower than that of Doxorubicin. This guide will delve into the quantitative differences in their cytotoxic effects and explore their divergent molecular pathways.

Quantitative Comparison of Anticancer Efficacy

The following tables summarize the in vitro efficacy of this compound and Doxorubicin against the triple-negative breast cancer cell line, MDA-MB-231.

CompoundIC50 (μM)Cell LineReference
This compound81MDA-MB-231[3]
Doxorubicin0.025MDA-MB-231[3]

Table 1: Comparative IC50 Values. The half-maximal inhibitory concentration (IC50) values demonstrate a significant difference in the potency of this compound and Doxorubicin in inhibiting the proliferation of MDA-MB-231 cells.

CompoundEffect on MDA-MB-231 CellsConcentrationReference
This compoundReduced cell viability> 50 μM[3]
This compoundInduced cell cycle arrest100 μM[3]
This compoundInduced apoptosis (not statistically significant)Not specified[3]
DoxorubicinInduces apoptosis and cell cycle arrestDose-dependent[4]

Table 2: Summary of Cellular Effects. This table outlines the observed effects of this compound and Doxorubicin on key cellular processes in MDA-MB-231 cells.

Mechanisms of Action

Doxorubicin

Doxorubicin's anticancer activity is multifaceted and has been extensively studied.[1][2] Its primary mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[1][2]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA unwinding and re-ligation. This leads to the accumulation of DNA double-strand breaks.[1][2]

  • Reactive Oxygen Species (ROS) Generation: Doxorubicin undergoes redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids, thereby inducing apoptosis.[1]

Doxorubicin_Mechanism Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS ROS Generation Dox->ROS DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis DSB->Apoptosis CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest OxidativeStress->Apoptosis

Figure 1: Simplified signaling pathway of Doxorubicin's anticancer mechanism.

This compound

The anticancer mechanism of this compound is less characterized than that of Doxorubicin. However, available evidence suggests that it exerts its effects through:

  • Induction of Cell Cycle Arrest: Studies have shown that this compound can arrest the cell cycle in cancer cells, thereby inhibiting their proliferation.[3]

  • Induction of Apoptosis: this compound has been observed to induce programmed cell death in cancer cells, although the statistical significance of this effect may vary.[3] The precise molecular targets and signaling pathways involved in this compound-induced apoptosis and cell cycle arrest are still under investigation.

Unguinol_Mechanism This compound This compound Unknown Upstream Signaling (Under Investigation) This compound->Unknown CCA Cell Cycle Arrest Unknown->CCA Apoptosis Apoptosis Unknown->Apoptosis Inhibition Inhibition of Cell Proliferation CCA->Inhibition Apoptosis->Inhibition

Figure 2: Postulated signaling pathway for this compound's anticancer activity.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to evaluate the anticancer efficacy of this compound and Doxorubicin.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Doxorubicin and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with Compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_sol Add Solubilizing Agent incubate3->add_sol read Measure Absorbance add_sol->read calc Calculate Cell Viability & IC50 read->calc

Figure 3: Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat MDA-MB-231 cells with the desired concentrations of this compound or Doxorubicin for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Treat MDA-MB-231 cells with the compounds, harvest, and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Doxorubicin remains a highly potent anticancer agent with well-defined mechanisms of action. Its clinical utility, however, is often limited by significant side effects. This compound, a natural product, demonstrates anticancer activity, albeit with a much lower in vitro potency compared to Doxorubicin in the MDA-MB-231 triple-negative breast cancer cell line. The mechanisms of action for this compound are still being elucidated but appear to involve the induction of cell cycle arrest and apoptosis. Further research is warranted to fully understand the therapeutic potential of this compound and its derivatives, including investigations into its in vivo efficacy, toxicity profile, and the potential for synergistic combinations with other anticancer agents. This comparative guide serves as a foundational resource for researchers exploring novel therapeutic strategies in oncology.

References

A Comparative Analysis of the Antibacterial Efficacy of Unguinol and Other Depsidones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial activity of Unguinol, a naturally occurring depsidone, and other related compounds. The information presented is based on available experimental data to assist researchers in evaluating their potential as antibacterial agents.

Comparative Antibacterial Activity

The antibacterial efficacy of this compound and other selected depsidones is summarized in Table 1, with Minimum Inhibitory Concentration (MIC) as the primary metric for comparison. The data indicates that this compound and its derivatives exhibit potent activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and its methicillin-resistant strains (MRSA).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Depsidones Against Various Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Reference
This compound Staphylococcus aureus (MSSA)0.25 - 1[1][2]
Staphylococcus aureus (MRSA)0.25 - 1[1][2]
3-O-(2-fluorobenzyl)this compound Staphylococcus aureus (MSSA)0.25 - 1[2]
Staphylococcus aureus (MRSA)0.25 - 1[2]
3-O-(2,4-difluorobenzyl)this compound Staphylococcus aureus (MSSA)0.25 - 1[2]
Staphylococcus aureus (MRSA)0.25 - 1[2]
Salazinic Acid Staphylococcus aureus>100[3]
Bacillus subtilis12.5[3]
Raoultella planticola7.8[4]
Norstictic Acid Bacillus subtilis62.5[5]
Staphylococcus aureus>250[5]
Lobaric Acid Escherichia coli62.5[6]
Bacillus subtilis31.25[6]
Salmonella typhi62.5[6]
Spiromastixone J Staphylococcus aureus (MRSA)0.5 µM[7]
Enterococcus faecium (VRE)0.5 µM[7]
Spiromastixone Z1 (tribrominated) Staphylococcus aureus (MRSA)0.5 µM[7]
Enterococcus faecium (VRE)1.0 µM[7]

Note: The presented MIC values are compiled from various studies and may not be directly comparable due to potential variations in experimental methodologies.

Experimental Protocols

The following section outlines a standardized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of depsidones, based on the widely accepted broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for assessing the in vitro antibacterial activity of a compound.[8][9][10]

Materials:

  • Test compounds (this compound, other depsidones)

  • Bacterial strains (e.g., Staphylococcus aureus, MRSA)

  • Mueller-Hinton Broth (MHB), adjusted to a pH between 7.2 and 7.4

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline solution (0.85% NaCl)

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture, select several morphologically similar bacterial colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted test compound.

    • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

    • Incubate the microtiter plates at 35-37°C for 16-20 hours under aerobic conditions.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Potential Mechanism of Action

The precise antibacterial mechanism of action for this compound and many other depsidones is not yet fully elucidated. However, current research suggests that their primary mode of action may involve the disruption of bacterial cell membrane integrity and the inhibition of essential cellular processes such as protein synthesis.[11][12]

General Workflow of Depsidone Antibacterial Activity

The following diagram illustrates a generalized workflow of the proposed antibacterial action of depsidones.

Depsidone Antibacterial Workflow cluster_0 Bacterial Cell cluster_1 Cellular Disruption cluster_2 Outcome Membrane Cell Membrane Disruption Membrane Disruption Membrane->Disruption Leads to Ribosome Ribosome Inhibition Protein Synthesis Inhibition Ribosome->Inhibition Impacts DNA DNA Proteins Essential Proteins Depsidone Depsidone (e.g., this compound) Depsidone->Disruption Targets Depsidone->Inhibition Targets CellDeath Bacterial Cell Death Disruption->CellDeath Results in Inhibition->CellDeath Results in

Caption: Generalized workflow of depsidones' antibacterial action.

Experimental Workflow for MIC Determination

The process for determining the Minimum Inhibitory Concentration (MIC) is a critical experimental workflow in assessing antibacterial activity.

MIC Determination Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Data Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate Wells A->C B Prepare Serial Dilutions of Depsidone B->C D Incubate at 37°C for 16-20h C->D E Visually Assess for Bacterial Growth (Turbidity) D->E F Determine Lowest Concentration with No Visible Growth (MIC) E->F

Caption: Standard workflow for MIC determination via broth microdilution.

References

Unguinol: A Fungal Antibiotic's Stand against Standard Bacterial Foes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a head-to-head comparison of the fungal-derived antibiotic, Unguinol, with standard antibiotics. It delves into quantitative performance data, detailed experimental protocols, and the compound's mechanisms of action.

Executive Summary

This compound, a depsidone antibiotic isolated from fungi, and its derivatives have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and its methicillin-resistant strains (MRSA). This guide synthesizes available data to compare the efficacy of this compound and its analogs with that of commonly used antibiotics, including gentamicin, ampicillin, vancomycin, and daptomycin. The data indicates that certain this compound derivatives exhibit potency comparable or, in some cases, superior to these standard drugs, highlighting their potential as next-generation antibiotics.

Performance Data: this compound vs. Standard Antibiotics

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound, its derivatives, and standard antibiotics against Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA). Lower MIC values indicate greater potency.

Table 1: Comparative MIC Values (µg/mL) Against Staphylococcus aureus

Compound/AntibioticMIC Range (µg/mL)
This compound & Derivatives
This compound2[1]
3-O-(2-fluorobenzyl)this compound<0.1 - 0.8
3-O-(2,4-difluorobenzyl)this compound0.25 - 1[1][2]
Standard Antibiotics
Gentamicin0.25 - 0.5[3][4]
Ampicillin0.6 - 1[1]
Vancomycin0.5 - 2[2][5][6]
Daptomycin0.125 - 1.0[7]

Table 2: Comparative MIC Values (µg/mL) Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Compound/AntibioticMIC Range (µg/mL)
This compound & Derivatives
2-chlorothis compound2[1]
3-O-(2-fluorobenzyl)this compound0.1 - 0.8
3-O-(2,4-difluorobenzyl)this compound0.25 - 1[1][2]
Standard Antibiotics
GentamicinNot typically used for MRSA
AmpicillinResistant (MIC > 32)[8]
Vancomycin0.5 - 2[2][5][6]
Daptomycin0.125 - 1.0[7][9][10]

Mechanisms of Action

This compound and its related compounds appear to exert their antibacterial effects through at least two primary mechanisms: disruption of the cell membrane and inhibition of protein synthesis.

Cell Membrane Permeabilization

One proposed mechanism involves the rapid permeabilization of the bacterial cell membrane.[11] This disruption leads to the leakage of intracellular components and ultimately cell death.

This compound's Proposed Mechanism of Action: Cell Membrane Permeabilization This compound This compound BacterialCell Bacterial Cell Membrane This compound->BacterialCell Interacts with Permeabilization Membrane Permeabilization BacterialCell->Permeabilization Induces Leakage Leakage of Intracellular Components Permeabilization->Leakage CellDeath Cell Death Leakage->CellDeath

This compound's effect on the bacterial cell membrane.
Inhibition of Ribosome Synthesis

Another potential mechanism of action is the inhibition of ribosome formation.[12] By interfering with this crucial process, this compound can halt protein synthesis, which is essential for bacterial survival and replication.

This compound's Proposed Mechanism of Action: Inhibition of Ribosome Synthesis This compound This compound RibosomeAssembly Ribosome Assembly Process This compound->RibosomeAssembly Targets Inhibition Inhibition of Assembly RibosomeAssembly->Inhibition Leads to NoProteinSynthesis Cessation of Protein Synthesis Inhibition->NoProteinSynthesis CellDeath Cell Death NoProteinSynthesis->CellDeath

This compound's interference with bacterial ribosome synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound with standard antibiotics.

Broth Microdilution Method for MIC Determination (CLSI Guidelines)

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13][14][15]

  • Preparation of Antimicrobial Agent Dilutions:

    • A two-fold serial dilution of the test compound (this compound or standard antibiotic) is prepared in a 96-well microtiter plate.

    • Each well contains a final volume of 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) with the respective antimicrobial concentration.

  • Inoculum Preparation:

    • Bacterial colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • 100 µL of the standardized bacterial suspension is added to each well of the microtiter plate.

    • A growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only) are included.

    • The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Experimental Workflow: Broth Microdilution for MIC Determination Start Start PrepDilutions Prepare Serial Dilutions of Antimicrobial Agent Start->PrepDilutions PrepInoculum Prepare Standardized Bacterial Inoculum Start->PrepInoculum Inoculate Inoculate Microtiter Plate PrepDilutions->Inoculate PrepInoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate ReadMIC Read and Record MIC Incubate->ReadMIC End End ReadMIC->End Logical Flow: Resazurin Microtiter Assay (REMA) ViableCells Viable Bacterial Cells Reduction Metabolic Reduction ViableCells->Reduction Resazurin Resazurin (Blue) Resazurin->Reduction NoColorChange Remains Blue Resazurin->NoColorChange Resorufin Resorufin (Pink) Reduction->Resorufin NoViableCells No Viable Bacterial Cells NoViableCells->NoColorChange

References

Navigating the Maze of Resistance: A Comparative Guide to Cross-Resistance and Synergy of Natural Compounds in Antibiotic-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the escalating crisis of antibiotic resistance necessitates a continuous search for novel therapeutic strategies. This guide provides a comparative analysis of cross-resistance patterns and synergistic interactions observed when antibiotic-resistant bacteria are challenged with natural compounds. By understanding these complex relationships, we can better devise strategies to combat multidrug-resistant pathogens.

The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, rendering conventional antibiotic therapies ineffective.[1][2][3] Natural products represent a vast reservoir of chemical diversity with the potential to yield new antimicrobial agents. However, a critical aspect of their preclinical evaluation is the assessment of cross-resistance, where resistance to one antimicrobial agent confers resistance to another, and the potential for synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual effects.

Understanding Cross-Resistance and Collateral Sensitivity

Cross-resistance occurs when a single molecular mechanism confers resistance to multiple distinct antimicrobial agents.[4] This can happen if the compounds share a common target, an influx or efflux pathway, or are inactivated by the same enzymes.[4][5] Conversely, collateral sensitivity is a phenomenon where resistance to one drug increases susceptibility to another.[4][6] Exploiting collateral sensitivity through combination therapy is a promising strategy to combat MDR bacteria.[4]

Below is a diagram illustrating the fundamental concepts of cross-resistance and collateral sensitivity.

cluster_0 Bacterial Population cluster_1 Antibiotic Challenge a Susceptible Bacterium b Resistant Mutant a->b Exposure to Antibiotic A c Antibiotic A b->c Resistant d Antibiotic B b->d Cross-Resistance (Resistant) b->d Collateral Sensitivity (Susceptible)

Caption: Conceptual overview of cross-resistance and collateral sensitivity.

Performance of Natural Compounds Against Antibiotic-Resistant Bacteria

Several studies have investigated the efficacy of natural compounds against antibiotic-resistant strains, particularly Methicillin-resistant Staphylococcus aureus (MRSA). While specific data on Unguinol's cross-resistance is not available, research on other natural products provides valuable insights.

For instance, polyphenols like luteolin, quercetin, and resveratrol have demonstrated significant antibacterial activity against clinical isolates of MRSA.[7][8] Similarly, certain essential oil components, such as carvacrol and thymol, have shown potent anti-staphylococcal effects.[9] The tables below summarize the minimum inhibitory concentrations (MICs) of various natural compounds against MRSA.

Natural CompoundBacterial StrainMIC (µg/mL)Reference
LuteolinMRSA (clinical isolates)Not specified, but showed obvious activity[7]
QuercetinMRSA (clinical isolates)Not specified, but showed obvious activity[7]
ResveratrolMRSA (clinical isolates)Not specified, but showed obvious activity[7]
CarvacrolMRSA362.0 - 1024.0[9]
ThymolMRSA512.0 - ≥2048[9]
GlabrolMRSA≤ 10[10]
6,8-diprenyl genisteinMRSA≤ 10[10]
4'-O-methyl glabridinMRSA≤ 10[10]

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Natural Compounds against MRSA.

Synergistic Interactions with Conventional Antibiotics

A promising approach to combat antibiotic resistance is the use of natural compounds in combination with existing antibiotics. Synergistic interactions can restore the efficacy of antibiotics to which bacteria have developed resistance.

For example, the combination of certain polyphenols with β-lactam antibiotics has shown synergistic effects against MRSA.[3] Epicatechin gallate, a flavanol, can sensitize MRSA to β-lactams by disrupting the cytoplasmic membrane.[3] Similarly, essential oils from Cinnamomum aromaticum and Syzygium aromaticum have demonstrated synergistic effects when combined with ciprofloxacin and vancomycin against various pathogens.[11]

Natural CompoundAntibioticBacterial StrainFractional Inhibitory Concentration Index (FICI)OutcomeReference
CarvacrolTetracyclineMSSA0.28 - 0.50Synergy[9]
CarvacrolChloramphenicolMSSA0.28 - 0.50Synergy[9]
CarvacrolStreptomycin SulfateMRSA0.26 - 0.50Synergy[9]
CarvacrolGentamicinMRSA0.25 - 0.50Synergy[9]
CarvacrolOxacillinMRSA0.44Synergy[9]
1,8-cineolePenicillin GMRSA0.2 - 0.4Synergy[12]
Linalyl acetateMethicillinMRSA0.2 - 0.4Synergy[12]

Table 2: Synergistic Interactions of Natural Compounds with Antibiotics against S. aureus. (FICI ≤ 0.5 indicates synergy)

Experimental Protocols

The following are standardized methods for determining antimicrobial susceptibility and synergy.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.[13]

Protocol:

  • Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate with appropriate broth medium.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubate the plates at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[13]

Cross-Resistance Assay

Cross-resistance is evaluated by determining the susceptibility of resistant bacterial strains to a panel of different antimicrobial agents.[13]

Protocol:

  • Generate bacterial mutants resistant to a specific antimicrobial agent through methods like serial passage or UV mutagenesis.[13]

  • Determine the MICs of a panel of different antibiotics and the test compound against both the resistant mutant and the parent (susceptible) strain.

  • An increase in the MIC for the test compound against the resistant mutant compared to the parent strain indicates cross-resistance.

The workflow for a typical cross-resistance study is depicted below.

A Start with Susceptible Bacterial Strain B Induce Resistance to Antibiotic X A->B C Isolate Resistant Mutants B->C D Determine MIC of Antibiotic Y C->D E Determine MIC of Test Compound Z C->E F Compare MICs with Parent Strain D->F E->F G Analyze for Cross-Resistance or Collateral Sensitivity F->G

Caption: Experimental workflow for assessing cross-resistance.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.[8]

Protocol:

  • In a 96-well microtiter plate, prepare serial dilutions of two compounds (A and B) along the x- and y-axes, respectively.

  • Each well will contain a unique combination of concentrations of compound A and B.

  • Inoculate the wells with a standardized bacterial suspension.

  • Following incubation, determine the MIC of each compound alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 1.0 = Additive; 1.0 < FICI ≤ 4.0 = Indifference; FICI > 4.0 = Antagonism.

Conclusion

While direct studies on the cross-resistance of this compound in antibiotic-resistant bacteria are lacking, the broader investigation into natural compounds offers a promising outlook. The data clearly indicates that various natural products can circumvent existing resistance mechanisms and even act synergistically with conventional antibiotics. Future research should focus on elucidating the specific mechanisms of action of these compounds and systematically evaluating their cross-resistance and collateral sensitivity profiles against a wider range of MDR pathogens. This knowledge is paramount for the rational design of novel therapeutic strategies to combat the growing threat of antibiotic resistance.

References

Benchmarking Unguinol's Anticancer Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Comparison of Unguinol with Leading Natural Product Anticancer Agents: Paclitaxel, Vincristine, and Curcumin

For researchers and drug development professionals navigating the landscape of natural product-based cancer therapeutics, this guide provides a comprehensive comparison of the anticancer activity of this compound against three well-established agents: paclitaxel, vincristine, and curcumin. This analysis is supported by a compilation of experimental data on their cytotoxic effects, a detailed look into their mechanisms of action, and standardized protocols for key experimental assays.

Quantitative Assessment of Anticancer Activity

The efficacy of an anticancer agent is fundamentally measured by its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this, representing the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for this compound and the comparative agents across various cancer cell lines.

Table 1: IC50 Values of this compound and Related Compounds

CompoundCell LineCancer TypeIC50 (µM)Citation
This compoundMDA-MB-231Triple-Negative Breast Cancer81[1]
Unguisol AMDA-MB-231Triple-Negative Breast CancerNot explicitly stated, but induced apoptosis[2]
Unguisol BMDA-MB-231Triple-Negative Breast CancerNot explicitly stated, but induced apoptosis[2]

Table 2: IC50 Values of Paclitaxel

Cell LineCancer TypeIC50Citation
Various (8 lines)Breast, Ovarian, Lung, etc.2.5 - 7.5 nM (24h exposure)[3]
MCF-7Breast Cancer3.5 µM[4]
MDA-MB-231Breast Cancer0.3 µM[4]
SKBR3Breast Cancer4 µM[4]
BT-474Breast Cancer19 nM[4]
A549Non-Small Cell Lung Cancer>32 µM (3h), 9.4 µM (24h), 0.027 µM (120h)[5]
4T1Murine Breast Cancer3.9 - 250 µM (48h)[6]

Table 3: IC50 Values of Vincristine

Cell LineCancer TypeIC50Citation
A549Lung Cancer40 nM[7]
MCF-7Breast Cancer5 nM[7]
1A9Ovarian Cancer4 nM[7]
SY5YNeuroblastoma1.6 nM[7]
MCF-7 (VCR-resistant)Breast Cancer10,574 nM[8]
UKF-NB-3NeuroblastomaVaries[9]

Table 4: IC50 Values of Curcumin

Cell LineCancer TypeIC50 (µM)Citation
T47DBreast Cancer2.07[10]
MCF7Breast Cancer1.32[10]
MDA-MB-231Breast Cancer11.32[10]
MDA-MB-468Breast Cancer18.61[10]
HCT-116Colorectal Cancer10.26 - 13.31[11]
A549Non-Small Cell Lung Cancer33 (24h)[12]
H2170Non-Small Cell Lung Cancer30 (48h)[2]
HL60LeukemiaVaries[13]
K562LeukemiaVaries[13]

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these natural products exert their anticancer effects is crucial for targeted drug development and combination therapies.

This compound:

This compound, a depsidone isolated from Aspergillus species, has demonstrated potential in reducing the viability of triple-negative breast cancer cells (MDA-MB-231). Its mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.[1][14] Further research on related compounds, Unguisol A and B, also isolated from Aspergillus unguis, suggests a potential mechanism involving the downregulation of BCL2L1 mRNA, an anti-apoptotic factor, and AKT1 mRNA, a key component of a pro-survival signaling pathway.[2] This indicates that this compound and its analogues may exert their effects by disrupting key regulators of cell survival and proliferation.

Paclitaxel (Taxol):

A member of the taxane family, paclitaxel is a widely used chemotherapeutic agent. Its primary mechanism of action is the stabilization of microtubules, which are essential for cell division. By preventing the disassembly of microtubules, paclitaxel arrests the cell cycle in the G2/M phase, leading to apoptosis.[15][16] This disruption of microtubule dynamics activates various signaling pathways involved in programmed cell death, including the Bcl-2 family proteins.[17]

Vincristine:

As a vinca alkaloid, vincristine also targets microtubules. However, in contrast to paclitaxel, vincristine inhibits the polymerization of tubulin dimers into microtubules.[18][19] This disruption of microtubule assembly leads to the formation of dysfunctional mitotic spindles, causing metaphase arrest and subsequent apoptosis.[20][21]

Curcumin:

The active component of turmeric, curcumin, is a polyphenol with a broad range of anticancer activities. Its mechanism is multifaceted, involving the modulation of numerous signaling pathways. Curcumin has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and cell survival. It also impacts other critical pathways such as PI3K/Akt, MAPK, and the p53 tumor suppressor pathway, leading to the inhibition of cell proliferation and induction of apoptosis.

Visualizing the Molecular Interactions

To illustrate the complex signaling pathways and experimental workflows discussed, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow: Cell Viability, Apoptosis, and Cell Cycle Analysis start Cancer Cell Culture treatment Treatment with Natural Product Agent start->treatment mtt MTT Assay (Cell Viability) treatment->mtt facs_apoptosis Annexin V/PI Staining (Apoptosis) treatment->facs_apoptosis facs_cellcycle PI Staining (Cell Cycle) treatment->facs_cellcycle data Data Analysis (IC50, % Apoptosis, % Cell Cycle Phases) mtt->data facs_apoptosis->data facs_cellcycle->data

Caption: General workflow for assessing anticancer activity.

G cluster_this compound Proposed Signaling Pathway for this compound This compound This compound AKT1 AKT1 mRNA (Pro-survival) This compound->AKT1 downregulates BCL2L1 BCL2L1 mRNA (Anti-apoptotic) This compound->BCL2L1 downregulates CellCycleArrest G2/M Arrest AKT1->CellCycleArrest inhibition leads to Apoptosis Apoptosis BCL2L1->Apoptosis inhibition leads to

Caption: this compound's potential mechanism of action.

G cluster_tubulin Microtubule-Targeting Agents Signaling Pathway Paclitaxel Paclitaxel Microtubules Microtubule Dynamics Paclitaxel->Microtubules stabilizes Vincristine Vincristine Vincristine->Microtubules destabilizes MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle disruption of CellCycleArrest G2/M or Metaphase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of microtubule-targeting agents.

G cluster_curcumin Curcumin's Multi-Targeted Signaling Pathway Curcumin Curcumin NFkB NF-κB Pathway Curcumin->NFkB inhibits PI3KAkt PI3K/Akt Pathway Curcumin->PI3KAkt inhibits MAPK MAPK Pathway Curcumin->MAPK modulates p53 p53 Pathway Curcumin->p53 activates Proliferation Cell Proliferation NFkB->Proliferation promotes Apoptosis Apoptosis NFkB->Apoptosis inhibits PI3KAkt->Proliferation promotes PI3KAkt->Apoptosis inhibits MAPK->Proliferation promotes p53->Apoptosis induces

Caption: Curcumin's diverse signaling targets.

Detailed Experimental Protocols

For the purpose of reproducibility and standardized comparison, detailed protocols for the key assays cited in this guide are provided below.

1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines

    • Complete culture medium

    • 96-well plates

    • Test compounds (this compound, etc.)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cancer cells

    • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

    • Binding Buffer

    • Propidium Iodide (PI) solution

    • Flow cytometer

  • Procedure:

    • Harvest the cells after treatment and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to 100 µL of the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

3. Propidium Iodide (PI) Staining for Cell Cycle Analysis

This assay uses PI to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Materials:

    • Treated and untreated cancer cells

    • Cold 70% ethanol

    • PBS

    • PI staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest and wash the cells with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry. The G0/G1, S, and G2/M phases of the cell cycle are distinguished based on their DNA content.

References

Comparative Safety Analysis of Unguinol: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the safety data for Unguinol, a naturally occurring depsidone with potential therapeutic applications. At present, no clinical trial data or formal safety profiling in humans or animals has been published. This absence of information precludes a direct comparative safety analysis between this compound and existing drugs.

This compound, a compound isolated from the fungus Aspergillus unguis, has demonstrated noteworthy biological activity in preclinical studies.[1][2] Research has primarily focused on its potential as an anti-cancer agent, particularly against triple-negative breast cancer, and as an antibacterial agent.[1][3] However, these investigations are in the early stages of drug discovery and have not yet progressed to the necessary safety and toxicity studies required for clinical use.

Current State of this compound Research

In vitro studies have shown that this compound can induce apoptosis (programmed cell death) and cell cycle arrest in human breast cancer cell lines.[1] Specifically, one study noted that while this compound did not significantly affect cell proliferation at sub-micromolar levels, it did reduce cell viability at concentrations higher than 50 μM and induced cell cycle arrest at 100 μM in MDA-MB-231 breast cancer cells.[1] Another area of investigation has been its antibacterial properties, with one study reporting its activity against Xanthomonas citri, the causative agent of citrus canker.[3]

Despite these promising preliminary findings on its bioactivity, the current body of research lacks any data on the safety profile of this compound. Key missing information includes:

  • Pharmacokinetics: How the drug is absorbed, distributed, metabolized, and excreted by the body.

  • Toxicology: The potential for the drug to cause harm, including studies on acute and chronic toxicity, carcinogenicity, and reproductive toxicity.

  • Adverse Effects: Any undesirable or harmful effects observed during its use.

Without this fundamental safety data, a meaningful comparison to established drugs is not feasible.

Safety Profiles of Existing Drugs for Potential Indications of this compound

To provide context for the kind of safety considerations that would be relevant for this compound, a brief overview of the adverse effects of existing drugs for its potential therapeutic areas is presented below. It is crucial to reiterate that no direct comparison with this compound can be made at this time.

Anticancer Agents

The existing drugs for treating cancers, such as triple-negative breast cancer, include various classes of chemotherapeutic agents. A study comparing this compound's in vitro effects used doxorubicin and colchicine as reference cytostatic and antimitotic agents, respectively.[1] The safety profiles of such drugs are well-documented and often include significant adverse effects.

Adverse Effect ClassCommon Examples
Myelosuppression Anemia, neutropenia, thrombocytopenia
Gastrointestinal Nausea, vomiting, diarrhea, mucositis
Cardiotoxicity Arrhythmias, cardiomyopathy (e.g., with doxorubicin)
Neurotoxicity Peripheral neuropathy
Alopecia Hair loss
Fatigue
Antibacterial Agents

For bacterial infections, the safety profiles of antibiotics vary widely depending on their class. For instance, fluoroquinolones are known to be associated with serious adverse effects such as tendon disorders, central nervous system toxicity, and cardiovascular toxicity.[4]

Adverse Effect ClassCommon Examples
Gastrointestinal Diarrhea, nausea, abdominal pain
Allergic Reactions Rash, anaphylaxis
Renal Toxicity Acute kidney injury
Hepatic Toxicity Elevated liver enzymes
Neurological Headache, dizziness

Future Directions for this compound Safety Assessment

To establish a safety profile for this compound and enable a comparative analysis with existing drugs, a structured progression of preclinical and clinical studies is required. The typical workflow for such an assessment is outlined below.

G cluster_preclinical Preclinical Safety Assessment cluster_clinical Clinical Trials In_Vitro_Tox In Vitro Toxicology (e.g., cytotoxicity assays) Animal_Studies In Vivo Animal Studies (acute & chronic toxicity) In_Vitro_Tox->Animal_Studies Initial Safety PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Studies->PK_PD Dose-Ranging Phase_I Phase I (Safety & Dosage) PK_PD->Phase_I IND Submission Phase_II Phase II (Efficacy & Side Effects) Phase_I->Phase_II Establishes Safety Phase_III Phase III (Large-scale Efficacy & Safety) Phase_II->Phase_III Demonstrates Efficacy

Caption: Workflow for Establishing Drug Safety Profile.

Conclusion

While this compound shows promise in early-stage, in vitro research, it is currently not possible to conduct a comparative analysis of its safety profile with existing drugs due to the complete lack of published safety data. The establishment of this compound's safety will require extensive preclinical toxicology studies and a phased approach to clinical trials. Researchers, scientists, and drug development professionals should be aware of the nascent stage of this compound research and the critical need for comprehensive safety and toxicity evaluations before its therapeutic potential can be seriously considered.

References

Validating the Therapeutic Potential of Unguinol: A Comparative Guide with Positive Controls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of Unguinol, a naturally occurring depsidone, against established positive controls in key biological assays. The data presented herein is intended to offer an objective perspective on this compound's performance in anticancer, antioxidant, and glucose uptake assays, supported by detailed experimental protocols and visual representations of associated signaling pathways.

Data Presentation

The following tables summarize the available quantitative and qualitative data comparing the effects of this compound with relevant positive controls.

Table 1: Anticancer Activity in MDA-MB-231 Triple-Negative Breast Cancer Cells
ParameterThis compoundDoxorubicin (Positive Control)Colchicine (Positive Control)
Apoptosis Induction Induced apoptosis at concentrations >50 µM (not statistically significant)[1][2][3][4]Dose-dependent increase in apoptosis. At 200 nM, apoptosis increased to 15%[3].Induces apoptosis in various cancer cell lines.
Cell Cycle Arrest Induced cell cycle arrest in the G2/M phase at 100 µM[1][2][3][4].Caused cell cycle arrest, with a dose-dependent increase in the G0/G1 phase[5].Induces G2/M phase cell cycle arrest. At 10 nM, a significant increase in G2/M population is observed in MDA-MB-231 cells.
Cytotoxicity (IC50) Reduced cell viability at concentrations >50 µM[1][2][3][4].IC50 of 6602 nM in MDA-MB-231 cells[3].Potent cytotoxicity in the nanomolar range in various cancer cell lines.

Note: Direct quantitative comparison of apoptosis and cell cycle arrest percentages between this compound and positive controls from the same study is not available in the cited literature. The data for positive controls are sourced from separate studies on the same cell line.

Table 2: Antioxidant Activity
AssayThis compoundQuercetin (Positive Control)
DPPH Radical Scavenging Depsidones, as a class, are known for their radical scavenging and antioxidant properties[1][4]. A specific IC50 value for this compound was not found in the reviewed literature.Potent DPPH radical scavenger with reported IC50 values varying depending on assay conditions (e.g., ~5-10 µg/mL).
General Antioxidant Properties Possesses antioxidant activity[1][4].A well-established antioxidant flavonoid.
Table 3: Stimulation of Glucose Uptake in Adipocytes
ParameterThis compoundInsulin (Positive Control)
Glucose Uptake Stimulates glucose uptake in 3T3-L1 adipocytes.Potently stimulates glucose uptake in insulin-sensitive cells.
Mechanism of Action Implicated in the PI3K/Akt signaling pathway.Acts via the PI3K/Akt signaling pathway to promote GLUT4 translocation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Plating: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound, doxorubicin, or colchicine. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with this compound or doxorubicin at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Cell Treatment: Culture MDA-MB-231 cells and treat with this compound or colchicine for the desired time.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to scavenge the stable free radical DPPH.

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare various concentrations of this compound and a positive control (e.g., quercetin) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution. A blank well should contain only methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Anticancer_Mechanism_of_this compound This compound This compound Cell MDA-MB-231 Cell This compound->Cell G2M_Arrest G2/M Phase Arrest Cell->G2M_Arrest Apoptosis Apoptosis Cell->Apoptosis Cell_Death Cell Death G2M_Arrest->Cell_Death Bax Bax (Pro-apoptotic) Apoptosis->Bax Bcl2 Bcl-2 (Anti-apoptotic) Apoptosis->Bcl2 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Caspases->Cell_Death

Anticancer mechanism of this compound.

Glucose_Uptake_Pathway cluster_0 Cell Membrane Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K GLUT4_Vesicle GLUT4 Vesicle GLUT4_Transporter GLUT4 Transporter GLUT4_Vesicle->GLUT4_Transporter This compound This compound This compound->PI3K Insulin Insulin (Positive Control) Insulin->Insulin_Receptor Akt Akt PI3K->Akt Akt->GLUT4_Vesicle Translocation Glucose Glucose Glucose->GLUT4_Transporter Uptake

This compound's role in glucose uptake.

Experimental_Workflow_Anticancer_Assays cluster_assays Assays start Start: MDA-MB-231 Cell Culture treatment Treatment with this compound or Positive Controls start->treatment incubation Incubation (24-72h) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt apoptosis Annexin V/PI Assay (Apoptosis) incubation->apoptosis cell_cycle PI Staining (Cell Cycle) incubation->cell_cycle analysis Data Analysis and Comparison mtt->analysis apoptosis->analysis cell_cycle->analysis

Workflow for anticancer assays.

References

Safety Operating Guide

Navigating the Disposal of Unguinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists handling Unguinol, a depsidone with noted antibacterial and potential anticancer properties, understanding the proper disposal procedures is fundamental to maintaining a safe and compliant laboratory environment.[1][2][3][4][5][6] While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible chemical management extends beyond hazard classification and requires adherence to institutional and local regulations.

The Safety Data Sheet (SDS) for this compound indicates no known dangerous decomposition products and assigns it the lowest hazard rating (0) for health, fire, and reactivity according to NFPA and HMIS systems. This simplifies disposal but does not eliminate the need for procedural diligence. The onus remains on the user to devise appropriate handling and disposal methods tailored to their specific use case.

Core Disposal Protocol

The primary determinant for the disposal of this compound is its form—solid, in solution, or as a contaminant on laboratory materials.

1. Regulatory Cross-Verification: The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department. Local and state mandates for chemical waste disposal must be strictly followed and will always take precedence over general guidelines.

2. Waste Stream Assessment:

  • Solid this compound: For pure, uncontaminated solid this compound, institutional policy may permit disposal in the regular trash. However, the best practice for any research chemical is to securely package and clearly label the waste for collection through your institution's chemical waste program.

  • This compound in Solution:

    • Aqueous Solutions: If dissolved in water and free of other hazardous components, and with explicit permission from your EHS department, dilute solutions may be suitable for drain disposal with a significant water flush.

    • Solvent-Based Solutions: this compound is soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[1] Solutions containing these or other hazardous solvents are to be treated as hazardous waste. These must be collected in a designated, properly labeled, and sealed waste container for hazardous materials.

  • Contaminated Labware: Materials such as gloves, pipette tips, and wipes that have come into contact with this compound should be evaluated based on the solvent used. If a hazardous solvent was present, the materials are to be disposed of as hazardous waste. If only solid this compound or a non-hazardous solution was used, these items may be discarded in the regular laboratory trash, pending institutional approval. When uncertain, always opt for the more cautious approach by treating the waste as chemically contaminated.

3. Preparation for Disposal:

  • Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound") and the solvent if applicable.

  • Packaging: Ensure waste is contained in sealed, leak-proof containers appropriate for its physical state (solid or liquid).

Quantitative Safety Data

The hazard ratings for this compound underscore its low-risk profile, which informs its straightforward disposal requirements when not mixed with other hazardous substances.

Hazard CategoryNFPA RatingHMIS Rating
Health00
Fire00
Reactivity00
Data sourced from the Cayman Chemical Safety Data Sheet.

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the appropriate disposal pathway for this compound waste.

Unguinol_Disposal_Workflow start Start: this compound Waste consult_ehs Consult Institutional & Local Regulations start->consult_ehs assess_form Assess Waste Form consult_ehs->assess_form is_solid Is it Solid this compound? assess_form->is_solid in_solution Is it in a Solution? is_solid->in_solution No solid_disposal Package, label, and dispose via Institutional Chemical Waste Program is_solid->solid_disposal Yes contaminated_material Is it Contaminated Material? in_solution->contaminated_material No assess_solvent Assess Solvent Hazard in_solution->assess_solvent Yes assess_contamination Assess Contaminant Hazard contaminated_material->assess_contamination Yes end_disposal End: Disposal Complete contaminated_material->end_disposal No solid_disposal->end_disposal is_solvent_hazardous Is the Solvent Hazardous? assess_solvent->is_solvent_hazardous hazardous_liquid_waste Collect in Hazardous Liquid Waste Container is_solvent_hazardous->hazardous_liquid_waste Yes non_hazardous_liquid Non-Hazardous (Aqueous) Solution is_solvent_hazardous->non_hazardous_liquid No hazardous_liquid_waste->end_disposal check_drain_disposal Is Drain Disposal Permitted? non_hazardous_liquid->check_drain_disposal check_drain_disposal->hazardous_liquid_waste No drain_dispose Drain Dispose with Copious Water check_drain_disposal->drain_dispose Yes drain_dispose->end_disposal is_contaminant_hazardous Is the Contaminant Hazardous? assess_contamination->is_contaminant_hazardous hazardous_solid_waste Dispose as Hazardous Solid Waste is_contaminant_hazardous->hazardous_solid_waste Yes non_hazardous_solid_waste Dispose in Regular Lab Trash (if permitted) is_contaminant_hazardous->non_hazardous_solid_waste No hazardous_solid_waste->end_disposal non_hazardous_solid_waste->end_disposal

Caption: Decision-making workflow for this compound waste disposal.

References

Personal protective equipment for handling Unguinol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Unguinol

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound. The following procedures are based on available safety data and general laboratory best practices for research chemicals.

Hazard Assessment

According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is crucial to note that all chemicals may present unknown hazards and should be handled with caution.[1] The user is responsible for developing appropriate handling and personal protection methods based on their specific conditions of use.[1]

Hazard Identification Summary

Hazard Classification SystemRatingInterpretation
GHS Classification Not ClassifiedThe substance does not meet the criteria for hazard classification.[1]
NFPA Rating Health: 0, Fire: 0, Reactivity: 0Poses no significant health, flammability, or instability hazard.[1]
HMIS Rating Health: 0, Fire: 0, Reactivity: 0Poses no significant health, flammability, or reactivity hazard.[1]

Personal Protective Equipment (PPE) and Handling Protocols

While this compound is not classified as hazardous, adherence to standard laboratory safety protocols is mandatory to ensure user safety. The following step-by-step guidance outlines the recommended procedures for handling this compound.

Step 1: Pre-Handling Preparation
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the this compound SDS.[2] Note the absence of specific hazards and the general recommendation for caution.

  • Assess Your Process: Evaluate the specific experimental conditions. Procedures that may generate dust, aerosols, or involve heating will require additional precautions.

  • Prepare a Designated Workspace: Ensure the work area is clean and uncluttered.[3] If possible, work within a fume hood or a well-ventilated area to minimize inhalation exposure.[4]

  • Assemble PPE: Gather all necessary personal protective equipment before handling the compound.

Step 2: Recommended Personal Protective Equipment

As a minimum standard for handling any research chemical, the following PPE should be worn:[5][6][7]

  • Body Protection: A standard laboratory coat must be worn to protect against incidental contact and to keep personal clothing clean.[5][8]

  • Eye Protection: ANSI-approved safety glasses with side shields are required.[5] If there is a risk of splashing, chemical splash goggles should be used.[8]

  • Hand Protection: Wear disposable nitrile gloves to prevent skin contact.[5] If direct contact occurs, remove the glove immediately, wash hands, and put on a new glove. Always inspect gloves for any tears or punctures before use.[3]

  • Footwear: Closed-toe shoes that cover the entire foot are mandatory in the laboratory.[7][8]

Step 3: Safe Handling and Use
  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the area where this compound is handled.[3]

  • Minimize Exposure: Avoid direct contact with the skin, eyes, and clothing. Do not inhale any dust or aerosol.

  • Transporting: When moving this compound, ensure the container is properly sealed and, if necessary, use a secondary container to prevent spills.[9]

  • Storage: Store this compound in its original, tightly sealed container in a cool, dry place as recommended by the supplier.[1]

Step 4: Spill and Emergency Procedures
  • Spill Cleanup: In the event of a small spill, wear your PPE, absorb the material with an inert absorbent, and place it in a sealed container for disposal.

  • Skin Contact: If skin contact occurs, immediately wash the affected area with soap and plenty of water.[3]

  • Eye Contact: If the substance enters the eyes, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[3]

Step 5: Disposal Plan

As a non-hazardous substance, the disposal of this compound should follow institutional and local guidelines for non-hazardous chemical waste.[1][10]

  • Solid Waste: Place waste this compound and any contaminated disposables (e.g., gloves, wipes) in a clearly labeled, sealed container.

  • Empty Containers: "RCRA Empty" containers may be disposed of in the regular trash after being defaced to indicate they no longer contain the chemical.[11]

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[10]

Mandatory Visualization: this compound Handling Workflow

The following diagram illustrates the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.

Unguinol_Handling_Workflow prep Step 1: Preparation ppe Step 2: Don PPE - Lab Coat - Safety Glasses - Nitrile Gloves prep->ppe Assess Risks handling Step 3: Handling (in Ventilated Area) ppe->handling Begin Work storage Storage (Sealed Container) handling->storage If not all used disposal_prep Step 4: Waste Collection handling->disposal_prep After Use emergency Emergency Procedures - Spill Control - First Aid handling->emergency In case of spill or exposure disposal Step 5: Final Disposal (Follow EHS Guidelines) disposal_prep->disposal Segregate Waste

Caption: Procedural workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unguinol
Reactant of Route 2
Unguinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.